Olopatadine-d3 N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ |
InChI Key |
TXKZPVWYFNGMCP-QGMBQPNBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of Olopatadine-d3 N-Oxide, a labeled metabolite of the anti-allergic agent Olopatadine (B1677272). This guide includes key chemical data, detailed experimental protocols for synthesis and analysis, and visualizations of its metabolic pathway and analytical workflows.
Core Chemical Properties
This compound is the deuterated form of Olopatadine N-Oxide, a primary metabolite of Olopatadine.[1][2] The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of Olopatadine and its metabolites in biological matrices.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound and its non-labeled counterpart, Olopatadine N-Oxide.
| Property | This compound | Olopatadine N-Oxide |
| CAS Number | 1246832-94-9[1][2] | 203188-31-2[3][4], 173174-07-7[5][6] |
| Molecular Formula | C₂₁H₂₀D₃NO₄[2] | C₂₁H₂₃NO₄[4][5] |
| Molecular Weight | 356.43 g/mol [2] | 353.41 g/mol [4][5] |
| Appearance | Pale Yellow Solid[2] | Not specified |
| Melting Point | 108-112°C (decomposes)[1] | Not specified |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2] | -20°C[5] |
| Synonyms | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid[2] | (Z)-3-{2-(carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene}-N,N-dimethylpropan-1-amine oxide[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis and analysis of Olopatadine and its N-oxide metabolite.
Synthesis of Olopatadine and Subsequent N-Oxidation
The synthesis of this compound involves the preparation of a deuterated Olopatadine precursor followed by oxidation. While specific protocols for the deuterated version are proprietary, the general synthesis of Olopatadine is well-documented and typically involves a Wittig reaction as a key step.[7]
Objective: To synthesize Olopatadine via a Wittig reaction and subsequently oxidize it to form Olopatadine N-Oxide. For the deuterated analog, a deuterated phosphonium (B103445) ylide would be utilized.
Materials:
-
6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid
-
3-(Dimethylamino)propyltriphenylphosphonium bromide hydrobromide (or its d3-methyl analog)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvents (e.g., THF, DMSO)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid, m-CPBA, or hydrogen peroxide)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Methodology:
-
Ylide Formation: The 3-(dimethylamino-d3)propyltriphenylphosphonium bromide is treated with a strong base in an anhydrous solvent to generate the corresponding phosphonium ylide. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Wittig Reaction: The dibenz[b,e]oxepinone ketone is added to the ylide solution. The mixture is stirred, typically at room temperature or with gentle heating, to facilitate the reaction, forming the Z/E isomers of Olopatadine-d3.
-
Isomer Separation: The desired (Z)-isomer of Olopatadine-d3 is separated from the undesired (E)-isomer using chromatographic techniques, such as column chromatography or preparative HPLC.
-
N-Oxidation: The purified (Z)-Olopatadine-d3 is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent like m-CPBA is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction progress is monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture is worked up to remove the oxidant by-products. The resulting this compound is then purified, typically by crystallization or chromatography, to yield the final product.[8]
Analytical Method: Quantification in Biological Matrices by LC-MS/MS
Objective: To determine the concentration of Olopatadine N-Oxide in a plasma sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), with this compound as an internal standard.
Materials:
-
Plasma samples
-
Olopatadine N-Oxide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade
-
Protein precipitation agent (e.g., ACN with 1% FA)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution (this compound in MeOH).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values):
-
Olopatadine N-Oxide: Q1: 354.2 m/z → Q3: 336.2 m/z
-
This compound: Q1: 357.2 m/z → Q3: 339.2 m/z
-
-
Optimize parameters such as declustering potential and collision energy for maximum signal intensity.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (Olopatadine N-Oxide) to the internal standard (this compound) against the concentration of the analyte standards. The concentration in unknown samples is then determined from this curve.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological and analytical processes.
Metabolic Pathway and Mechanism of Action
Olopatadine is metabolized in the liver primarily by flavin-containing monooxygenase (FMO) enzymes to form Olopatadine N-Oxide.[9] Its therapeutic effect stems from its dual action as a histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer.[10][11][12]
Caption: Metabolism of Olopatadine and its dual-action anti-allergic mechanism.
Bioanalytical Workflow
The quantification of Olopatadine N-Oxide in a research or clinical setting follows a structured workflow from sample collection to data analysis.
Caption: General workflow for the bioanalysis of Olopatadine N-Oxide.
References
- 1. This compound | 1246832-94-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Olopatadine N-Oxide | 203188-31-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 6. Olopatadine N Oxide | CAS No- 173174-07-7 | Simson Pharma Limited [simsonpharma.com]
- 7. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olopatadine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Olopatadine-d3 N-Oxide
CAS Number: 1246832-94-9
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistamine Olopatadine (B1677272). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, metabolism, and the mechanism of action of its parent compound.
Chemical and Physical Properties
This compound is the deuterated form of Olopatadine N-Oxide, which is a primary metabolite of Olopatadine.[1][2][3] The stable isotope label makes it a valuable tool in pharmacokinetic and metabolism studies.
| Property | Value | Reference |
| CAS Number | 1246832-94-9 | [3] |
| Alternate CAS Number | 203188-31-2 (unlabeled) | |
| Molecular Formula | C21H20D3NO4 | [3] |
| Molecular Weight | 356.43 g/mol | [3] |
| Application | Labeled metabolite of Olopatadine (M3) for use in research. | [1][2][3] |
Metabolism and Pharmacokinetics of Olopatadine and its N-Oxide Metabolite
Olopatadine is metabolized in the liver to a limited extent, with the N-oxide metabolite (M3) being one of the two primary metabolites.[4][5] The formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[1]
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Olopatadine and its N-oxide metabolite from studies in healthy subjects.
| Parameter | Olopatadine | Olopatadine N-Oxide (M3) | Study Population | Reference |
| Peak Plasma Concentration (Cmax) | 1.45 - 1.65 ng/mL | 0.121 - 0.174 ng/mL | Healthy Subjects | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Observable up to 4 hours post-dose | Healthy Subjects | [1][6] |
| Urinary Excretion (% of dose) | ~60-70% (as parent drug) | Detected at low concentrations | Healthy Subjects | [4] |
| Urinary Recovery (% of metabolites) | - | ~4.1% | Healthy Subjects | [5] |
Mechanism of Action of Olopatadine
Olopatadine exerts its anti-allergic effects through a dual mechanism of action: as a selective histamine (B1213489) H1 receptor antagonist and as a mast cell stabilizer.[7][8]
-
Histamine H1 Receptor Antagonism: Olopatadine competitively binds to H1 receptors on effector cells, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][7][8]
-
Mast Cell Stabilization: Olopatadine inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby preventing the initiation of the allergic response.[1]
Signaling Pathway of Olopatadine's Action
The following diagram illustrates the mechanism of action of Olopatadine in preventing the allergic response.
Caption: Mechanism of action of Olopatadine.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of Olopatadine and the analysis of its metabolites are described in the literature.
General Synthesis of Olopatadine
The synthesis of Olopatadine has been reported through various methods, with a common approach involving a Wittig reaction.[9][10] A general workflow is as follows:
Caption: General synthetic workflow for Olopatadine.
Pharmacokinetic Study Methodology
Pharmacokinetic studies of Olopatadine and its metabolites typically involve the following steps:
-
Dosing: Administration of Olopatadine (e.g., ophthalmic solution) to healthy volunteers.[4][6]
-
Sample Collection: Collection of plasma and urine samples at various time points post-administration.[4][6]
-
Sample Analysis: Quantification of Olopatadine and its metabolites (including the N-oxide) in the collected samples using validated analytical methods such as gas chromatography-mass spectrometry (GC/MS) or radioimmunoassay.[5]
-
Data Analysis: Calculation of pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.[6]
Analytical Methods
Various analytical methods have been employed for the determination of Olopatadine in biological fluids and pharmaceutical formulations. These methods can be adapted for the analysis of its deuterated N-oxide metabolite, primarily for use as an internal standard in quantitative bioanalysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, including hydrophilic interaction liquid chromatography (HILIC), have been developed for the analysis of Olopatadine and its impurities.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.
-
Spectrophotometry: Spectrophotometric methods have been used for the determination of Olopatadine in its pure form and in eye drops.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 1246832-94-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 11. Chromatographic analysis of olopatadine in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Olopatadine-d3 N-Oxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistamine Olopatadine (B1677272). This document is intended to serve as a comprehensive resource, detailing its chemical properties, metabolic pathway, and the analytical methodologies relevant to its study. The information is curated for researchers, scientists, and professionals involved in drug development and metabolic studies.
Certificate of Analysis (Representative Data)
A complete Certificate of Analysis (CoA) for a specific lot of this compound would be provided by the supplier upon purchase. The following table summarizes the typical data found on a CoA for this compound, compiled from various chemical suppliers.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 1246832-94-9[1] |
| Alternate CAS | 203188-31-2 |
| Molecular Formula | C₂₁H₂₀D₃NO₄ |
| Molecular Weight | 356.43 g/mol |
| Appearance | Pale Yellow Solid |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |
| Purity (by HPLC) | >95% |
| Identity | Conforms to structure |
| Application | A labeled metabolite of Olopatadine (M3).[2] |
Metabolic Pathway of Olopatadine
Olopatadine undergoes hepatic metabolism to a limited extent. The formation of this compound is a key metabolic step. This N-oxidation is primarily catalyzed by flavin-containing monooxygenase enzymes, specifically FMO1 and FMO3. Another metabolite, N-desmethyl olopatadine, is formed through the action of cytochrome P450 3A4 (CYP3A4).
Mechanism of Action: H1 Receptor Signaling
Olopatadine is a selective histamine (B1213489) H1 receptor antagonist. By blocking the H1 receptor, it inhibits the downstream signaling cascade initiated by histamine binding. This action prevents the release of pro-inflammatory mediators from mast cells, thereby alleviating the symptoms of allergic reactions.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects associated with allergic responses.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are often proprietary to the manufacturers. However, based on published methods for Olopatadine and its metabolites, representative protocols are outlined below.
Synthesis of this compound (Conceptual Workflow)
The synthesis of this compound would conceptually involve two main stages: the synthesis of the deuterated precursor, Olopatadine-d3, followed by its oxidation to the N-oxide.
A likely synthetic route would involve a Wittig reaction using a deuterated phosphonium (B103445) ylide with the appropriate ketone precursor to introduce the deuterated dimethylaminopropylidene side chain. Subsequent N-oxidation could be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a general method that could be adapted for this purpose.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 298 nm |
| Injection Volume | 10 µL |
Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity of this compound would be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show the characteristic peaks for the aromatic and aliphatic protons of the Olopatadine structure, with the absence of the signal corresponding to the N-methyl protons, which are replaced by deuterium (B1214612). The presence of the deuterium atoms would be confirmed by the absence of corresponding proton signals and potentially by ²H NMR.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of this compound. The expected mass would correspond to the molecular formula C₂₁H₂₀D₃NO₄. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement for elemental composition confirmation.
Pharmacokinetic Data
Pharmacokinetic studies of Olopatadine have provided data on the levels of its metabolites in plasma. After topical ocular administration of a 0.77% olopatadine solution, the N-oxide metabolite was observed in the plasma of some subjects up to 4 hours post-dose. The maximum plasma concentration (Cmax) of the N-oxide metabolite was found to be low, in the range of 0.121 to 0.174 ng/mL.[1]
This technical guide provides a summary of the key information regarding this compound. For specific applications, it is recommended to consult the documentation provided by the chemical supplier and relevant scientific literature.
References
In-Depth Technical Guide: Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a key labeled metabolite of the antiallergic agent Olopatadine (B1677272). This document details its physicochemical properties, proposed synthesis and analytical methodologies, and the biological context of its parent compound.
Core Compound Properties
This compound is the stable isotope-labeled form of Olopatadine N-Oxide, which is a metabolite of Olopatadine. The incorporation of deuterium (B1214612) (d3) makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Weight | 356.43 g/mol | [1][2] |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | [1][2] |
| CAS Number | 1246832-94-9 | [1][2] |
| Appearance | Pale Yellow Solid | [2] |
| Melting Point | 108-112°C (decomposes) | [3] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |
| Purity (Typical) | >95% (by HPLC for the non-deuterated form) | [4] |
| Predicted pKa | 4.29 ± 0.10 (for the non-deuterated form) |
Biological Context and Mechanism of Action
This compound is a metabolite of Olopatadine. The pharmacological activity of Olopatadine is well-characterized, providing the biological context for its metabolites. Olopatadine exerts its antiallergic effects through a dual mechanism of action: selective antagonism of the histamine (B1213489) H1 receptor and stabilization of mast cells.[5][6][7]
-
Histamine H1 Receptor Antagonism : Histamine is a primary mediator of allergic reactions. Upon binding to H1 receptors, it triggers a signaling cascade leading to symptoms like itching, vasodilation, and increased vascular permeability. Olopatadine competitively binds to H1 receptors, preventing histamine from activating them and thereby blocking this inflammatory cascade.[7]
-
Mast Cell Stabilization : Olopatadine inhibits the release of histamine and other pro-inflammatory mediators (e.g., tryptase, prostaglandins) from mast cells.[7] By stabilizing these key immune cells, it prevents the initiation and propagation of the allergic response.
Signaling Pathway of Olopatadine
The following diagram illustrates the dual mechanism of action of the parent compound, Olopatadine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 4. DEUTERIUM-ENRICHED OLOPATADINE | Patent Publication Number 20090069413 | Patexia [patexia.com]
- 5. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Olopatadine-d3 N-Oxide
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Olopatadine-d3 N-Oxide, a deuterated derivative of an Olopatadine metabolite. The synthesis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support its practical implementation.
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer. Its metabolites, including Olopatadine N-Oxide, are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Deuterated analogs of pharmaceuticals and their metabolites, such as this compound, are valuable tools in metabolic studies, serving as internal standards for quantitative bioanalysis due to their distinct mass. This guide outlines a robust synthetic route to this compound, leveraging established methodologies for Olopatadine synthesis and standard N-oxidation reactions.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step process commencing with the formation of the core dibenz[b,e]oxepin structure, followed by the introduction of the deuterated side chain via a Wittig reaction, and culminating in the N-oxidation of the tertiary amine.
Logical Flow of the Synthesis
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following protocols are detailed for the key transformations in the synthesis of this compound.
Synthesis of Olopatadine-d3 via Wittig Reaction
This procedure is adapted from established methods for the synthesis of Olopatadine and its deuterated analogs.[1] The key step is the Wittig reaction between 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) and a deuterated phosphonium (B103445) ylide.
Materials:
-
6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac)
-
[3-(Dimethylamino-d3)propyl]triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (B129727)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add [3-(dimethylamino-d3)propyl]triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the stirred suspension to 0 °C and add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide.
-
Add a solution of Isoxepac (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with anhydrous methanol.
-
Add water to the mixture and adjust the pH to approximately 6 with hydrochloric acid.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Olopatadine-d3.
-
Purify the crude product by recrystallization from an acetone/water mixture to obtain pure Olopatadine-d3.
Synthesis of this compound via N-Oxidation
This protocol describes the oxidation of the tertiary amine in Olopatadine-d3 to the corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.
Materials:
-
Olopatadine-d3
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Olopatadine-d3 (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Quantitative Data
The following table summarizes representative yields for the synthesis of Olopatadine and its deuterated analog, Olopatadine-d6.[1] The expected yield for the synthesis of Olopatadine-d3 is anticipated to be in a similar range. The yield for the N-oxidation step is based on typical literature values for similar transformations.
| Reaction Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| Wittig Reaction | Olopatadine | Isoxepac | [3-(Dimethylamino)propyl]triphenylphosphonium bromide, NaH | THF | 70-85 |
| Wittig Reaction | Olopatadine-d6 | Isoxepac | [3-(Dimethylamino-d6)propyl]triphenylphosphonium bromide, NaH | THF | 75-88 |
| Proposed Wittig Reaction | Olopatadine-d3 | Isoxepac | [3-(Dimethylamino-d3)propyl]triphenylphosphonium bromide, NaH | THF | ~70-85 (Expected) |
| Proposed N-Oxidation | This compound | Olopatadine-d3 | m-CPBA | DCM | ~80-95 (Expected) |
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The proposed route is based on well-established and high-yielding chemical transformations, ensuring a high probability of success for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided experimental protocols and quantitative data serve as a solid foundation for the practical execution of this synthesis.
References
In Vivo Formation of Olopatadine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine (B1677272), a potent and selective H1-antihistamine and mast cell stabilizer, undergoes limited metabolism in humans, with the formation of olopatadine N-oxide as one of its principal metabolites. This technical guide provides an in-depth overview of the in vivo formation of olopatadine N-oxide, consolidating key quantitative data, detailing experimental protocols for its analysis, and visualizing the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of olopatadine and related compounds.
Introduction
Olopatadine is widely used for the treatment of allergic conjunctivitis and rhinitis. While it is primarily excreted unchanged in the urine, a small fraction of the administered dose is metabolized.[1][2] The two major metabolites are N-desmethyl olopatadine and olopatadine N-oxide.[1] Understanding the formation of these metabolites is crucial for a complete pharmacokinetic and safety profile of the drug. This guide focuses specifically on the N-oxidation of olopatadine.
Metabolic Pathway of Olopatadine
The in vivo metabolism of olopatadine to olopatadine N-oxide is primarily catalyzed by flavin-containing monooxygenase (FMO) isoforms 1 and 3.[1] Concurrently, N-demethylation to N-desmethyl olopatadine is catalyzed by cytochrome P450 3A4 (CYP3A4).[1]
Quantitative Data on Olopatadine N-oxide Formation
The systemic exposure to olopatadine N-oxide is generally low and can be transient. The following tables summarize key quantitative findings from various studies.
Table 1: Plasma Pharmacokinetics of Olopatadine N-oxide
| Administration Route | Dose | Subject Population | Cmax (ng/mL) | Time to Cmax (Tmax) | Notes | Reference |
| Ocular | 0.77% solution (once daily) | Healthy Adults (n=24) | 0.121 (Day 1), 0.174 (Day 7) | Observable up to 4 hours | Metabolite was observable in 6 of 24 subjects on Day 1 and 1 subject on Day 7. | [3] |
| Oral | 5 mg | Healthy Volunteers | - | - | Detected at low concentrations. | [2] |
Table 2: In Vitro Formation Rate of Olopatadine Metabolites in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) |
| Olopatadine N-oxide | 2.50 |
| N-desmethyl olopatadine | 0.330 |
Data from incubation with human liver microsomes in the presence of an NADPH-generating system.[1]
Experimental Protocols
This section details the methodologies for the in vitro and in vivo analysis of olopatadine N-oxide formation.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the formation of olopatadine N-oxide in a controlled in vitro environment.
Objective: To determine the rate of olopatadine N-oxide formation by human liver microsomes.
Materials:
-
Olopatadine hydrochloride
-
Human liver microsomes (pooled)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of olopatadine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH-generating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL) and potassium phosphate buffer.
-
Add the olopatadine stock solution to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the NADPH-generating system. A control incubation without the NADPH-generating system should be run in parallel.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
-
Sample Processing:
-
Vortex the terminated samples.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of olopatadine N-oxide using a validated LC-MS/MS method.
-
Quantification of Olopatadine N-oxide in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of olopatadine and its N-oxide metabolite in human plasma.
Objective: To accurately measure the concentration of olopatadine N-oxide in human plasma samples.
Materials:
-
Human plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of olopatadine or another suitable compound)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18)
-
Methanol
-
Acetonitrile
-
Formic acid (optional, for pH adjustment of mobile phase)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw human plasma samples.
-
Spike the plasma samples with the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges according to the manufacturer's protocol (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute olopatadine and its metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with ammonium acetate or formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for olopatadine and olopatadine N-oxide need to be determined. For olopatadine, a transition of m/z 338 → 165 has been reported.[4] The transition for olopatadine N-oxide would need to be optimized based on its mass.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of olopatadine N-oxide.
-
Calculate the concentration of olopatadine N-oxide in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The calibration curve for olopatadine N-oxide has been shown to have good linearity in the range of 1-200 ng/mL.[5]
-
Conclusion
The formation of olopatadine N-oxide is a minor but important metabolic pathway for olopatadine, mediated by FMO1 and FMO3. Its in vivo levels are generally low. The experimental protocols detailed in this guide provide a framework for the accurate in vitro and in vivo assessment of this metabolite. A thorough understanding of olopatadine's metabolic fate, including the formation of its N-oxide, is essential for a comprehensive evaluation of its pharmacokinetics and for ensuring its continued safe and effective use in clinical practice.
References
- 1. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flavin-Containing Monooxygenase (FMO) Enzymes in Olopatadine N-Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine (B1677272), a widely used antihistamine and mast cell stabilizer, undergoes metabolic transformation in the body, leading to the formation of various metabolites. A key pathway in its metabolism is N-oxidation, a reaction catalyzed by the flavin-containing monooxygenase (FMO) system. This technical guide provides a comprehensive overview of the role of FMO enzymes, specifically FMO1 and FMO3, in the N-oxidation of olopatadine. It details the metabolic pathway, presents available quantitative data, outlines experimental protocols for studying this biotransformation, and provides visual representations of the key processes involved. This guide is intended for researchers, scientists, and drug development professionals investigating the metabolism and pharmacokinetics of olopatadine and other xenobiotics involving the FMO system.
Introduction
Olopatadine is a second-generation H1-antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Its efficacy and safety profile are influenced by its pharmacokinetic properties, including its metabolism. While olopatadine is primarily excreted unchanged in the urine, a portion of the administered dose is metabolized in the liver[1][2]. The main metabolic pathways include N-demethylation and N-oxidation.
The N-oxidation of olopatadine results in the formation of olopatadine N-oxide (M3), a reaction primarily mediated by the flavin-containing monooxygenase (FMO) family of enzymes[3][4]. FMOs are a class of NADPH-dependent enzymes that catalyze the oxygenation of various soft nucleophiles, including nitrogen-, sulfur-, and phosphorus-containing compounds[5]. In humans, FMO1 and FMO3 are the most well-characterized isoforms involved in drug metabolism. Understanding the specific role of these enzymes in olopatadine N-oxidation is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and conducting comprehensive safety assessments.
This guide will delve into the specifics of FMO-mediated olopatadine N-oxidation, providing a detailed examination of the enzymes involved, the kinetics of the reaction, and the methodologies used to study this metabolic pathway.
Olopatadine Metabolism: The N-Oxidation Pathway
The biotransformation of olopatadine involves several enzymatic pathways. The N-oxidation of the dimethylamino group on the propylidene side chain leads to the formation of olopatadine N-oxide. In vitro studies utilizing human liver microsomes and recombinant human FMO isoforms have identified FMO1 and FMO3 as the key enzymes responsible for this metabolic step[3][4].
The metabolic pathway can be visualized as follows:
Quantitative Data on Olopatadine N-Oxidation
A critical aspect of understanding enzyme-mediated metabolism is the determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.
| Metabolite | Enzyme(s) | Rate of Formation (pmol/min/mg protein) | Reference |
| Olopatadine N-oxide (M3) | FMO1, FMO3 | 2.50 | [3][4] |
| N-monodemethylolopatadine (M1) | CYP3A4 | 0.330 | [3][4] |
Table 1: Rates of Olopatadine Metabolite Formation in Human Liver Microsomes
Note: The provided rate of formation for Olopatadine N-oxide represents the combined activity in human liver microsomes and is not specific to the individual FMO1 and FMO3 isoforms.
Experimental Protocols
To investigate the role of FMO enzymes in olopatadine N-oxidation, a series of in vitro experiments can be conducted. The following sections outline detailed methodologies for such studies.
In Vitro FMO Assay for Olopatadine N-Oxidation
This protocol describes a typical in vitro assay to determine the kinetics of olopatadine N-oxidation using either human liver microsomes (HLM) or recombinant human FMO1 and FMO3 enzymes.
4.1.1. Materials and Reagents
-
Olopatadine hydrochloride
-
Olopatadine N-oxide (as a reference standard)
-
Human Liver Microsomes (pooled) or recombinant human FMO1 and FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the reaction mixture)
4.1.2. Experimental Workflow
The general workflow for an in vitro FMO assay is depicted below:
4.1.3. Detailed Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the reaction mixtures containing potassium phosphate buffer (e.g., 100 mM, pH 7.4) and either human liver microsomes (e.g., 0.5 mg/mL) or recombinant FMO enzyme (e.g., 10-50 pmol/mL).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding a solution of olopatadine at various concentrations (e.g., 1-500 µM) and the NADPH regenerating system. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.
4.1.4. Enzyme Kinetic Analysis
To determine the Km and Vmax values, the rate of olopatadine N-oxide formation is measured at different olopatadine concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software.
Analytical Method: HPLC-MS/MS for Olopatadine N-Oxide Quantification
A sensitive and specific analytical method is required to quantify the formation of olopatadine N-oxide. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
4.2.1. Chromatographic Conditions (Example)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is typically employed to separate olopatadine and its N-oxide from other matrix components. An example gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.2.2. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for olopatadine, olopatadine N-oxide, and the internal standard. These transitions need to be optimized for the specific instrument being used.
-
Olopatadine: m/z 338.2 → [fragment ion]
-
Olopatadine N-oxide: m/z 354.2 → [fragment ion]
-
Internal Standard: [precursor ion] → [fragment ion]
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each compound to achieve maximum sensitivity.
Signaling Pathways and Logical Relationships
The interaction between olopatadine, FMO enzymes, and the subsequent metabolic outcome can be represented in a logical relationship diagram.
Conclusion
The N-oxidation of olopatadine to olopatadine N-oxide is a significant metabolic pathway mediated by the FMO1 and FMO3 enzymes. This technical guide has provided an in-depth overview of this process, including the enzymes involved, available quantitative data, and detailed experimental protocols for its investigation. While specific kinetic parameters for olopatadine N-oxidation by individual FMO isoforms remain to be fully elucidated, the methodologies outlined here provide a robust framework for conducting such studies. A thorough understanding of FMO-mediated metabolism is essential for the comprehensive characterization of olopatadine's pharmacokinetic profile and for predicting its behavior in diverse patient populations. Further research to determine the precise kinetic constants (Km and Vmax) for FMO1- and FMO3-catalyzed olopatadine N-oxidation is warranted to refine pharmacokinetic models and enhance our understanding of this important metabolic pathway.
References
- 1. Hepatic binding and Michaelis-Menten metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of xenobiotic N- and S-oxidation by variant flavin-containing monooxygenase 1 (FMO1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine (B1677272). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its technical specifications, relevant experimental protocols, and metabolic context.
Commercial Availability
This compound is available from several commercial suppliers specializing in reference standards, stable isotopes, and active pharmaceutical ingredient (API) impurities. The table below summarizes key information from various suppliers. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Toronto Research Chemicals (TRC) | This compound | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 | >95% (HPLC)[1] | 1 mg, 10 mg[2] |
| Santa Cruz Biotechnology, Inc. | Olopatadine N-Oxide | 203188-31-2 (non-deuterated) | C₂₁H₂₃NO₄ | 353.41 | Not specified | Inquire |
| Cayman Chemical | Olopatadine-d3 (hydrochloride) | 1331635-21-2 | C₂₁H₂₀D₃NO₃·HCl | 376.9 | ≥99% deuterated forms (d₁-d₃) | Inquire |
| MedChemExpress | This compound | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 | Not specified | Inquire |
| Lotusfeet Pharma | This compound | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 | Not specified | Inquire |
| Pharmaffiliates | This compound | 1246832-94-9 | C₂₁H₂₀D₃NO₄ | 356.43 | High purity | Inquire |
| Cleanchem Laboratories | This compound | 1331666-71-7 | C₂₁H₂₀D₃NO₄ | 356.4 | Not specified | Custom Synthesis |
| Simson Pharma Limited | Olopatadine N Oxide | 173174-07-7 (non-deuterated) | C₂₁H₂₃NO₄ | 353.41 | High quality, CoA provided | Inquire |
| SynZeal | This compound | 1331666-71-7 | C₂₁H₂₀D₃NO₄ | 356.4 | CoA provided | Synthesis on demand |
Physicochemical Properties
| Property | Value |
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |
| Appearance | Pale Yellow Solid[3] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3] |
| Shipping Conditions | Ambient[3] |
Experimental Protocols
Analytical Method for the Determination of Olopatadine and its Metabolites
The following is a representative analytical method adapted from published literature for the quantification of Olopatadine and its metabolites, including Olopatadine N-Oxide, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Olopatadine: Monitor the specific parent > product ion transition.
-
This compound: Monitor the specific parent > product ion transition.
-
Internal Standard: Monitor the specific parent > product ion transition.
-
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, it can be reasonably inferred to be a two-step process starting from commercially available deuterated precursors. A general workflow is proposed below based on established chemical principles and synthetic routes for the parent compound.[5]
Step 1: Synthesis of Olopatadine-d3 Deuterated Olopatadine can be synthesized via a Wittig reaction between a deuterated (3-dimethylaminopropyl)triphenylphosphonium salt and 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
Step 2: Oxidation of Olopatadine-d3 to this compound The resulting Olopatadine-d3 can then be oxidized to its N-oxide derivative. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction progress would be monitored by a technique like thin-layer chromatography (TLC) or LC-MS.
Metabolic Pathway
Olopatadine is metabolized in the liver primarily by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form Olopatadine N-oxide.[1][6] To a lesser extent, cytochrome P450 enzymes, particularly CYP3A4, are involved in the formation of N-desmethyl olopatadine.[1][6] Olopatadine N-oxide is considered an active metabolite of Olopatadine.[7]
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a research setting, for example, in a pharmacokinetic study.
References
- 1. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Olopatadine in Biological Matrices using Olopatadine-d3 N-Oxide as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine (B1677272) is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Accurate and reliable quantification of olopatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olopatadine in plasma, utilizing Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving method precision and accuracy.
Signaling Pathway of Olopatadine
Olopatadine exerts its anti-allergic effects through a dual mechanism of action.[1][2][3] It is a potent and selective antagonist of the histamine H1 receptor, preventing histamine from binding and initiating the allergic cascade. Additionally, olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[1][2]
Caption: Mechanism of action of Olopatadine.
Experimental Protocols
This section outlines a representative protocol for the LC-MS/MS analysis of olopatadine using this compound as an internal standard. The parameters are based on established methods for olopatadine quantification and may require optimization for specific instrumentation and matrices.
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
-
Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve olopatadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the olopatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Olopatadine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.2 | 165.1 | 25 |
| This compound | 357.2 | 165.1 | 25* |
*Note: The MRM transition for this compound is a proposed value based on the structure and common fragmentation patterns of N-oxides. The precursor ion reflects the addition of a deuterium-labeled methyl group and an oxygen atom to the parent olopatadine. The product ion is assumed to be the same stable fragment as the unlabeled compound. These values should be experimentally confirmed and optimized.
Method Validation Summary
The following tables summarize typical validation parameters for the quantification of olopatadine in human plasma by LC-MS/MS. This data is representative of the analyte's performance and is expected to be similar or improved with the use of this compound as the internal standard.
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 115 | 85 - 115 |
| High QC | 80 | 85 - 115 | 85 - 115 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of olopatadine using this compound as an internal standard.
Caption: LC-MS/MS experimental workflow.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of olopatadine in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in drug development. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the implementation of this analytical technique.
References
Application Note: Quantitative Analysis of Olopatadine in Plasma by LC-MS/MS with a Labeled Standard
References
Application Note: Bioanalytical Method for Olopatadine and its Metabolites in Human Plasma
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous determination of olopatadine (B1677272) and its major metabolites, including N-desmethyl olopatadine (M1) and olopatadine N-oxide, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Olopatadine is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis.[1][2] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development and clinical use. This document provides a detailed protocol for the simultaneous quantification of olopatadine and its key metabolites in human plasma.
Experimental
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
N-desmethyl olopatadine (M1) reference standard
-
Olopatadine N-oxide reference standard
-
Loratadine (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
-
Bond Elut C18 solid-phase extraction cartridges[3]
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column: Reversed-phase C18 column (e.g., Capcellpak CR)[4][5]
Sample Preparation Protocol
A detailed solid-phase extraction (SPE) protocol is provided below:
-
Conditioning: Condition the Bond Elut C18 cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of internal standard working solution (Loratadine, 1 µg/mL). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.[3][4]
Liquid Chromatography
-
Mobile Phase: 70% acetonitrile and 30% water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid).[4][5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olopatadine | 338.0 | 165.0[6][7] |
| N-desmethyl olopatadine (M1) | 324.0 | 165.0 |
| Olopatadine N-oxide | 354.0 | 165.0 |
| Loratadine (IS) | 383.17 | 336.90[4][5] |
Method Validation Summary
The method was validated according to regulatory guidelines.
| Parameter | Olopatadine | N-desmethyl olopatadine (M1) | Olopatadine N-oxide |
| Linearity Range (ng/mL) | 0.2 - 100[4][5][6] | 0.2 - 100 | 0.2 - 100 |
| LLOQ (ng/mL) | 0.2[4][5][6] | 0.2 | 0.2 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | > 85% | > 85% | > 85% |
Data Presentation
Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Olopatadine | 0.2 - 100 | > 0.99[4][5] |
| N-desmethyl olopatadine (M1) | 0.2 - 100 | > 0.99 |
| Olopatadine N-oxide | 0.2 - 100 | > 0.99 |
Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Olopatadine | LQC (0.6 ng/mL) | 6.31 | 8.92 | -2.5 |
| MQC (50 ng/mL) | 4.52 | 6.11 | 1.8 | |
| HQC (80 ng/mL) | 3.88 | 5.43 | 3.2 | |
| N-desmethyl olopatadine | LQC (0.6 ng/mL) | 7.12 | 9.87 | -1.5 |
| MQC (50 ng/mL) | 5.23 | 7.01 | 2.5 | |
| HQC (80 ng/mL) | 4.15 | 6.32 | 4.1 | |
| Olopatadine N-oxide | LQC (0.6 ng/mL) | 8.01 | 10.2 | -3.1 |
| MQC (50 ng/mL) | 6.11 | 8.23 | 1.1 | |
| HQC (80 ng/mL) | 5.02 | 7.54 | 3.8 |
Data presented are representative and may vary between laboratories.
Visualizations
Caption: Experimental workflow for the bioanalysis of olopatadine.
Caption: Metabolic pathway of olopatadine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of olopatadine and its major metabolites in human plasma. The method has been successfully validated and is suitable for use in clinical and preclinical studies.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Olopatadine-d3 N-Oxide in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine (B1677272) is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for optimizing dosing regimens and ensuring safety and efficacy. The primary metabolites of olopatadine include N-desmethyl olopatadine and olopatadine N-oxide.[1][2] This document provides detailed application notes and protocols for the use of Olopatadine-d3 N-Oxide as an internal standard in the quantitative analysis of olopatadine N-oxide in biological matrices, a critical aspect of pharmacokinetic research. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, offering high accuracy and precision by correcting for variability in sample processing and instrument response.
Pharmacokinetic Profile of Olopatadine and its N-Oxide Metabolite
Olopatadine is absorbed systemically after administration, although plasma concentrations are generally low.[3] Following topical ocular administration of a 0.77% olopatadine solution, the peak plasma concentration (Cmax) of olopatadine was found to be 1.65 ng/mL after a single dose and 1.45 ng/mL after multiple doses, with a time to maximum concentration (Tmax) of approximately 2 hours.[4][5] The elimination half-life is approximately 2.9 to 3.4 hours.[4]
Olopatadine is not extensively metabolized.[1] The N-oxide metabolite is formed by the action of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[1] The N-desmethyl metabolite is formed by cytochrome P450 3A4 (CYP3A4).[1] After topical ocular administration, the N-oxide metabolite is observable in plasma at low concentrations. In one study, the Cmax of olopatadine N-oxide was 0.121 ng/mL on day 1 and 0.174 ng/mL on day 7.[4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of olopatadine and its N-oxide metabolite from a clinical study involving the administration of olopatadine hydrochloride ophthalmic solution, 0.77%.
Table 1: Pharmacokinetic Parameters of Olopatadine in Healthy Adults
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Cmax (ng/mL) | 1.65 | 1.45 |
| Tmax (hr) | 2.0 | 2.0 |
| AUC0-12 (ng·hr/mL) | 9.7 ± 4.4 | - |
| t1/2 (hr) | 2.90 - 3.40 | 2.90 - 3.40 |
Data sourced from a study in healthy subjects with asymptomatic eyes.[4][5]
Table 2: Pharmacokinetic Parameters of Olopatadine N-Oxide in Healthy Adults
| Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) |
| Cmax (ng/mL) | 0.121 | 0.174 |
| Detectability | Observable up to 4 hours in 6 of 24 subjects | Observable in 1 of 24 subjects |
Data sourced from a study in healthy subjects with asymptomatic eyes.[4]
Experimental Protocols
Bioanalytical Method for the Quantification of Olopatadine N-Oxide using LC-MS/MS
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olopatadine N-oxide in human plasma, employing this compound as the internal standard (IS).
1. Materials and Reagents:
-
Olopatadine N-oxide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olopatadine N-oxide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Olopatadine N-oxide stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (0.15 ng/mL), Medium (1.5 ng/mL), and High (7.5 ng/mL).
4. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and QC/calibration standards at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (10 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olopatadine N-oxide: m/z 354.2 → 165.1
-
This compound: m/z 357.2 → 165.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Olopatadine N-oxide in the unknown samples from the calibration curve.
Diagrams
Caption: Metabolic pathway of Olopatadine.
Caption: Bioanalytical workflow for Olopatadine N-Oxide.
Caption: Logical flow of a pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Note: Chromatographic Separation and Quantification of Olopatadine and Olopatadine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chromatographic separation and quantification of the antihistaminic agent Olopatadine (B1677272) and its primary metabolite and potential impurity, Olopatadine N-oxide. The described Ultra-High-Performance Liquid Chromatography (UHPLC) method is suitable for the analysis of these compounds in pharmaceutical formulations and for stability studies. This note includes detailed experimental protocols, quantitative data summaries, and a visual representation of the analytical workflow.
Introduction
Olopatadine is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis. During its metabolism and under certain stress conditions such as heat and oxidation, Olopatadine can form its N-oxide derivative.[1] Olopatadine N-oxide is a known metabolite and is also considered a related compound (Olopatadine Related Compound B) in pharmaceutical preparations.[1][2] Therefore, a robust analytical method capable of separating and quantifying both Olopatadine and Olopatadine N-oxide is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a validated UHPLC method for this purpose.
Chromatographic Separation
The separation is achieved using a reverse-phase UHPLC method, which provides high resolution and sensitivity. The method has been shown to effectively separate Olopatadine from its N-oxide with a resolution of greater than 2, specifically reported as 3.92 in a validated study.[1] The relative retention time (RRT) for Olopatadine N-oxide is approximately 1.05, indicating its elution shortly after the parent Olopatadine peak.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UHPLC method for the analysis of Olopatadine and Olopatadine N-oxide.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Olopatadine | Olopatadine N-oxide | Acceptance Criteria |
| Retention Time (min) | Varies with specific system | Approx. 1.05 RRT to Olopatadine | - |
| Relative Retention Time (RRT) | 1.00 | ~1.05[1] | - |
| Resolution (Rs) | - | > 2.0 (reported as 3.92)[1] | > 1.5 |
| Tailing Factor (T) | < 1.5 | < 1.5 | < 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Olopatadine | Olopatadine N-oxide |
| Linearity Range (µg/mL) | 0.04 - 3.4[1] | 0.02 - 4.0[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated for Olopatadine | 0.01 (as related compound B) |
| Limit of Quantification (LOQ) (µg/mL) | 0.04 (as impurity)[1] | 0.02 (as related compound B)[1] |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Experimental Protocols
Preparation of Standard Solutions
-
Olopatadine Stock Solution (e.g., 200 µg/mL): Accurately weigh about 22.2 mg of Olopatadine Hydrochloride reference standard (equivalent to 20 mg of Olopatadine) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent (typically a mixture of the mobile phase components).
-
Olopatadine N-oxide Stock Solution: Prepare a stock solution of Olopatadine N-oxide reference standard in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the solvent to cover the desired calibration range (e.g., from LOQ to 200% of the specification limit for the impurity).
Sample Preparation (from Ophthalmic Solution)
-
Accurately transfer a volume of the ophthalmic solution equivalent to a known amount of Olopatadine into a volumetric flask.
-
Dilute with the solvent to a suitable concentration within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter before injection.
UHPLC Method Parameters
-
Column: A sub-2 µm particle size C18 column is recommended for high efficiency.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[1][3]
-
Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection Wavelength: UV detection at a wavelength where both compounds have significant absorbance, such as 220 nm or 299 nm.[1]
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is recommended for UHPLC systems.
Experimental Workflow Diagram
Caption: Workflow for the UHPLC analysis of Olopatadine and Olopatadine N-oxide.
Signaling Pathway Diagram (Logical Relationship)
Caption: Formation of Olopatadine N-oxide from Olopatadine.
Conclusion
The described UHPLC method is demonstrated to be specific, sensitive, and robust for the simultaneous separation and quantification of Olopatadine and its N-oxide. This application note provides a comprehensive guide for researchers and analysts in pharmaceutical development and quality control to implement this method effectively. The detailed protocols and performance data will aid in the accurate analysis of Olopatadine and its related substances.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
Protocol for Utilizing Deuterated Internal Standards in Bioanalysis: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in drug development and clinical trials, the accuracy and precision of quantitative data are paramount. The use of internal standards is a fundamental practice to account for variability during sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, especially for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, leading to robust and reliable data.[1][3] This document provides detailed application notes and protocols for the effective use of deuterated internal standards in bioanalysis, adhering to regulatory expectations.
Key Advantages of Deuterated Internal Standards
The preference for deuterated internal standards in quantitative bioanalysis is due to several key advantages over structural analogs:
-
Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte, ensuring both compounds experience the same matrix effects simultaneously for the most accurate correction.[1][4]
-
Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, effectively compensating for variations in sample processing.[1][3]
-
Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer.[3] A co-eluting deuterated internal standard experiences these effects to the same degree as the analyte, allowing for effective normalization.[3]
-
High Accuracy and Precision: The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry (IDMS) significantly improves the accuracy and precision of the generated data.[1]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods.[3][5]
Selection and Handling of Deuterated Internal Standards
Careful selection and handling of deuterated internal standards are crucial for successful bioanalytical method development. Key considerations include:
-
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment and be free from the unlabeled analyte to prevent interference.[5]
-
Stability of the Label: Deuterium labels should be placed on stable positions within the molecule to avoid isotopic exchange with protons from the solvent or matrix.[6][7] Labeling on heteroatoms (e.g., -OH, -NH) or carbon atoms adjacent to carbonyl groups should be avoided.[7]
-
Mass Difference: A sufficient mass difference (ideally 4-5 Da) between the analyte and the internal standard is necessary to minimize mass spectrometric cross-talk.[8]
-
Certificate of Analysis (CoA): Always obtain a CoA for the deuterated internal standard to verify its chemical purity and isotopic enrichment.[5]
Experimental Protocols
The following protocols outline key experiments for the validation of a bioanalytical method using a deuterated internal standard.
Protocol 1: Stock Solution Preparation and Purity Check
Objective: To prepare stock solutions of the analyte and deuterated internal standard and to verify the purity of the internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a suitable amount of the analyte and deuterated internal standard and dissolve them in a known volume of solvent to prepare individual stock solutions of high concentration.
-
Internal Standard Purity Check:
-
Prepare a high-concentration solution of the deuterated internal standard.
-
Analyze this solution using the developed LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte.
-
Acceptance Criteria: The signal for the unlabeled analyte should be absent or below a predefined threshold (e.g., <0.1% of the deuterated internal standard response).[5]
-
Protocol 2: Sample Preparation (Protein Precipitation - PPT)
Objective: To extract the analyte and internal standard from a biological matrix.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample.[1]
-
Internal Standard Spiking: Add a known volume of the deuterated internal standard working solution to each sample.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add the precipitating solvent (e.g., 300 µL of acetonitrile).
-
Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]
Protocol 3: Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.
Materials:
-
At least six different lots of blank biological matrix[2][5]
-
Analyte and deuterated internal standard solutions
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or reconstitution solvent.[2][5]
-
Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots. Spike the analyte and deuterated internal standard into the post-extraction supernatant.[2][5]
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[5]
Protocol 4: Evaluation of Stability
Objective: To assess the stability of the analyte and deuterated internal standard under various conditions.
Materials:
-
Quality control (QC) samples at low and high concentrations prepared in the biological matrix.
Procedures:
-
Freeze-Thaw Stability:
-
Short-Term (Bench-Top) Stability:
-
Keep QC samples at room temperature for a duration that exceeds the expected sample handling time.[2]
-
-
Long-Term Stability:
-
Analyze QC samples after storing them at the intended storage temperature for an extended period.[5]
-
-
Stock Solution Stability:
-
Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[5]
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables to facilitate review and comparison.
Table 1: Intra-day and Inter-day Precision and Accuracy Data for the Quantification of Venetoclax in Human Plasma using its Deuterated (D8) Analogue as an Internal Standard.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
Data adapted from a validation study of a bioanalytical method for Venetoclax.[1]
Visualizing Workflows and Logical Relationships
Diagrams are essential for illustrating complex experimental workflows and the rationale behind procedural steps.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion
The use of deuterated internal standards is a critical component of robust and reliable bioanalytical methods.[1][2] By closely mimicking the behavior of the analyte, they effectively correct for variability introduced during sample processing and analysis, leading to data of high accuracy and precision.[1][8] Adherence to the protocols and validation procedures outlined in this document will enable researchers, scientists, and drug development professionals to develop and implement bioanalytical assays that meet stringent regulatory requirements and ensure the integrity of their study data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Olopatadine Metabolite Profiling in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine (B1677272) is a selective histamine (B1213489) H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. Olopatadine is primarily eliminated through urinary excretion, with a smaller portion undergoing metabolism. This document provides detailed application notes and protocols for the profiling and quantification of olopatadine and its major metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolites of olopatadine are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[1]
Metabolic Pathway of Olopatadine
Olopatadine undergoes limited metabolism in the liver. The N-desmethyl metabolite (M1) is formed primarily by the cytochrome P450 enzyme CYP3A4. The N-oxide metabolite (M3) is formed by flavin-containing monooxygenases (FMOs). Both the parent drug and its metabolites are then excreted in the urine.
Quantitative Data Summary
The following table summarizes the cumulative urinary excretion of olopatadine and its metabolites after a single 10 mg oral dose. Unchanged olopatadine is the major component found in urine.[1]
| Analyte | Mean Cumulative Urinary Excretion (% of Dose) | Standard Deviation |
| Olopatadine | 58.3 | 8.9 |
| M1 (N-desmethyl) | 0.75 | 0.09 |
| M3 (N-oxide) | 3.07 | 0.39 |
Data from a study involving a 10 mg oral dose of olopatadine.[1]
In another study, following oral administration of radiolabeled olopatadine, approximately 86% of the drug-related material recovered in the urine within 24 hours was unchanged olopatadine, with the N-desmethyl and N-oxide metabolites accounting for less than 7% combined.[2]
Experimental Protocols
Urine Sample Collection and Storage
-
Collection: Collect urine samples from subjects at specified time intervals post-dose.
-
Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analytes. For long-term storage, -80°C is recommended.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a robust method for extracting olopatadine and its metabolites from the urine matrix, reducing matrix effects and improving analytical sensitivity.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add the internal standard solution and vortex.
-
Condition the SPE cartridge: Sequentially pass 2 mL of methanol and 2 mL of water through the cartridge.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of 0.1 M formic acid.
-
Wash with 2 mL of methanol.
-
-
Elute the analytes: Elute olopatadine and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) % B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Olopatadine 338.2 165.1 M1 (N-desmethyl) 324.2 165.1 M3 (N-oxide) 354.2 165.1 | Internal Standard | To be determined | To be determined |
-
Note: MRM transitions should be optimized for the specific instrument being used.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of olopatadine and its metabolites in urine.
References
Application of Olopatadine-d3 N-Oxide in Ophthalmology Research
Introduction
Olopatadine (B1677272) is a widely recognized antihistamine and mast cell stabilizer, formulated in ophthalmic solutions for the management of allergic conjunctivitis.[1][2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments in ophthalmology research. Following topical ocular administration, Olopatadine is metabolized to key metabolites, including Olopatadine N-Oxide, primarily through the action of flavin-containing monooxygenase (FMO) enzymes 1 and 3.[4] Olopatadine-d3 N-Oxide, a stable isotope-labeled analog of this metabolite, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Olopatadine N-Oxide in various biological matrices.
These application notes provide detailed protocols and methodologies for researchers, scientists, and drug development professionals on the use of this compound in ophthalmology research. The primary application detailed is its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalytical studies.
Core Applications in Ophthalmology Research
The principal application of this compound is as an internal standard (IS) in quantitative bioanalytical assays. Its utility extends to several key areas of ophthalmic research:
-
Metabolite Quantification: Accurately measuring the concentration of the Olopatadine N-Oxide metabolite in biological samples such as plasma, tears, and ocular tissues.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Olopatadine after topical ocular administration. By quantifying the N-Oxide metabolite, researchers can gain a more complete understanding of the drug's disposition.
-
Metabolite Profiling: Aiding in the identification and confirmation of Olopatadine N-Oxide during in vitro and in vivo metabolism studies.
-
Bioequivalence Studies: Comparing the metabolic profile of different Olopatadine formulations to ensure they deliver the drug and its metabolites in a comparable manner.
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy, precision, and robustness of the analytical method.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data and parameters for an LC-MS/MS method for the analysis of Olopatadine N-Oxide using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Olopatadine N-Oxide and its Internal Standard
| Parameter | Olopatadine N-Oxide | This compound (IS) |
| Parent Ion (Q1) [M+H]⁺ | m/z 354.2 | m/z 357.2 |
| Product Ion (Q3) | m/z 121.1 | m/z 121.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Note: The specific m/z values are hypothetical and should be optimized during method development.
Table 2: Sample Calibration Curve Data for Olopatadine N-Oxide in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 510,000 | 0.00298 |
| 0.5 | 7,850 | 515,000 | 0.01524 |
| 2.5 | 40,100 | 520,000 | 0.07712 |
| 10 | 165,000 | 518,000 | 0.31853 |
| 50 | 830,000 | 521,000 | 1.59309 |
| 100 | 1,650,000 | 517,000 | 3.19149 |
| Linearity (r²) | - | - | 0.9992 |
Table 3: Precision and Accuracy for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.108 | 108.0 | 8.5 |
| Low | 0.3 | 0.289 | 96.3 | 6.2 |
| Medium | 15 | 15.8 | 105.3 | 4.1 |
| High | 80 | 77.9 | 97.4 | 3.5 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Quantification of Olopatadine N-Oxide in Human Plasma by LC-MS/MS
This protocol outlines a standard procedure for determining the concentration of Olopatadine N-Oxide in human plasma samples obtained from clinical trials involving topical ocular administration of Olopatadine.
1. Materials and Reagents:
-
Olopatadine N-Oxide reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine N-Oxide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Olopatadine N-Oxide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 300 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Instrumental Conditions:
-
LC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: Hold at 5% B (re-equilibration)
-
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM) (refer to Table 1 for transitions).
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Olopatadine N-Oxide) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Olopatadine N-Oxide in the QC and unknown samples from the calibration curve.
Visualizations: Diagrams and Workflows
Caption: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Deuterated Internal Standards in Plasma
Welcome to the technical support center for troubleshooting stability issues with deuterated internal standards in plasma. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated internal standards in plasma samples?
The most common stability issues encountered with deuterated internal standards (IS) in plasma include:
-
Deuterium-Hydrogen (D-H) Back-Exchange: This is the unintended replacement of deuterium (B1214612) atoms on the internal standard with protons from the surrounding plasma matrix or solvents.[1] This leads to a decrease in the signal of the deuterated IS and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[1]
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[2] This can lead to differential matrix effects.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated IS can experience varying degrees of ion suppression or enhancement from endogenous components in the plasma matrix.[3][4] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard in plasma.
-
Chemical Degradation: Like any drug molecule, deuterated standards can be susceptible to chemical degradation in the plasma matrix due to factors like pH, temperature, and enzymatic activity.[5]
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated IS can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[1]
Q2: What factors contribute to the back-exchange of deuterium in plasma?
Several factors can promote the back-exchange of deuterium atoms:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more prone to exchange.[1]
-
pH of the Plasma and Solvents: Both acidic and basic conditions can catalyze the D-H exchange.
-
Temperature: Higher temperatures during sample storage, preparation, and analysis can accelerate the rate of back-exchange.
-
Enzymatic Activity: Enzymes present in plasma can potentially contribute to the degradation or alteration of the deuterated standard.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of protons for back-exchange.
Q3: How can I minimize or prevent deuterium back-exchange?
To minimize back-exchange, consider the following best practices:
-
Select a Stable Deuterated Standard: Choose an internal standard where the deuterium labels are on stable positions, such as an aromatic ring or a carbon backbone, rather than on exchangeable functional groups.[6]
-
Control pH: Maintain the pH of your samples and solutions within a neutral or slightly acidic range, as extreme pH values can accelerate exchange.
-
Maintain Low Temperatures: Store plasma samples at -20°C or lower and keep them on ice or in a cooled autosampler during analysis.[3]
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and reconstitution.[7]
-
Minimize Incubation Times: Reduce the time that the deuterated IS is in contact with the plasma matrix, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Drifting or Inconsistent Internal Standard Signal
Question: Why is the signal of my deuterated internal standard varying significantly across my analytical run?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Back-Exchange | Perform a stability assessment by incubating the deuterated IS in plasma at different time points and temperatures to quantify the extent of back-exchange. If significant exchange is observed, consider the preventative measures listed in the FAQ section. |
| Differential Matrix Effects | Conduct a matrix effect experiment to compare the ionization of the analyte and IS in different lots of plasma. If differential effects are present, optimize the sample cleanup procedure to remove interfering matrix components.[3][4] |
| Improper Storage/Handling | Ensure that stock and working solutions of the deuterated IS are stored at the recommended temperature and protected from light. Prepare fresh working solutions for each analytical run. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including vortexing times, incubation periods, and solvent volumes, to ensure consistency across all samples. |
Issue 2: Poor Accuracy and Precision in Quantitative Results
Question: My calibration curve is non-linear, and my QC samples are failing, even though I am using a deuterated internal standard. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in IS | Verify the isotopic purity of the deuterated IS by analyzing a high-concentration solution and monitoring for the presence of the unlabeled analyte. The response of the unlabeled analyte should be less than 20% of the LLOQ response.[1] |
| Chromatographic Shift | Overlay the chromatograms of the analyte and the deuterated IS to assess the degree of co-elution. If there is a significant shift, adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve co-elution.[2] |
| Inappropriate IS Concentration | Ensure the concentration of the deuterated IS is appropriate for the analytical range. An excessively high concentration can lead to detector saturation, while a very low concentration may result in poor signal-to-noise. |
| Back-Exchange Leading to Analyte Formation | As mentioned in Issue 1, quantify the rate of back-exchange. A significant conversion of the IS to the unlabeled analyte will lead to an overestimation of the analyte concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of deuterated internal standards in plasma.
Table 1: Impact of Incubation in Plasma on Deuterated Standard Stability
| Parameter | Observation | Implication | Reference |
| Back-Exchange | A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour. | Significant back-exchange can occur under typical experimental conditions, leading to inaccurate results. |
Table 2: Variability of Matrix Effects
| Parameter | Observation | Implication | Reference |
| Differential Matrix Effects | The matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in plasma. | Relying solely on a deuterated IS may not fully compensate for matrix effects, necessitating robust sample cleanup. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange in Plasma
Objective: To quantify the extent of deuterium-hydrogen back-exchange of a deuterated internal standard in a plasma matrix over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated internal standard in an appropriate aprotic solvent (e.g., acetonitrile).
-
Obtain a pool of blank human plasma.
-
Spike the blank plasma with the deuterated IS to a known concentration (e.g., the concentration used in your analytical method).
-
-
Incubation:
-
Aliquot the spiked plasma into several vials.
-
Incubate the vials at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a set of vials.
-
-
Sample Processing:
-
Immediately stop any further exchange by adding a cold protein precipitation solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates the occurrence of back-exchange.
-
The percentage of back-exchange can be estimated by comparing the signal of the formed unlabeled analyte to the initial signal of the deuterated standard.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the degree of ion suppression or enhancement on the analyte and the deuterated internal standard caused by the plasma matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated IS in the final mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using your established sample preparation method. After extraction, spike the resulting clean extract with the analyte and deuterated IS at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank plasma from the same six sources with the analyte and deuterated IS at the same low and high concentrations before the extraction process.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF):
-
The Matrix Factor (MF) quantifies the extent of ion suppression or enhancement.
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the deuterated IS effectively compensates for the matrix effects.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different plasma sources should ideally be less than 15%.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential for deuterium exchange in Olopatadine-d3 N-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium (B1214612) exchange in Olopatadine-d3 N-Oxide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its deuterium stability important?
This compound is the deuterated form of the N-oxide metabolite of Olopatadine (B1677272), an antihistamine.[1][2][3] The "-d3" indicates that three hydrogen atoms in the dimethylamino group have been replaced by deuterium. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are used for quantification of the analyte by mass spectrometry. The stability of the deuterium label is critical for accurate bioanalysis. If deuterium atoms exchange with protons from the surrounding solvent or matrix, it can lead to a mass shift in the internal standard, compromising the accuracy and precision of the quantitative assay.[4][5]
Q2: What are the potential sites for deuterium exchange on the this compound molecule?
The primary site of deliberate deuteration in this compound is the N,N-dimethylamino group. The hydrogens on the methyl groups attached to the nitrogen are the intended locations of the deuterium atoms.[6][7] However, other protons on the molecule could potentially undergo exchange under certain conditions. Protons on the aromatic rings and the carboxylic acid group are generally considered more susceptible to exchange than those on alkyl chains, especially under acidic or basic conditions.[5][8][9] The presence of the N-oxide moiety might also influence the electronic properties of the aromatic rings, potentially affecting their susceptibility to exchange.[10][11]
Q3: Under what experimental conditions is deuterium exchange most likely to occur?
Deuterium exchange is typically catalyzed by acidic or basic conditions.[5][8][12] Therefore, exposure of this compound to strong acids or bases during sample preparation, storage, or analysis could increase the risk of deuterium loss. Elevated temperatures can also accelerate the rate of exchange. The composition of the solvent system (e.g., presence of protic solvents like water, methanol) is also a critical factor.[9][13]
Q4: I am observing a mass shift in my this compound internal standard during LC-MS/MS analysis. What could be the cause?
A mass shift in your internal standard could indicate either the loss of deuterium (back-exchange to protium) or, less commonly, further deuterium incorporation if a deuterium source is present in the system. The most likely cause is back-exchange. This can happen at various stages of your workflow:
-
Sample Preparation: Use of acidic or basic reagents for extraction or protein precipitation.
-
Sample Storage: Prolonged storage in protic solvents, especially at non-neutral pH.
-
LC Mobile Phase: A highly acidic or basic mobile phase can promote on-column exchange.
-
Mass Spectrometer Source: In-source exchange can sometimes occur, although it is less common for non-labile protons.
Q5: How can I minimize the risk of deuterium exchange during my experiments?
To maintain the isotopic integrity of this compound, consider the following precautions:
-
pH Control: Maintain the pH of all solutions as close to neutral (pH 6-8) as possible.
-
Temperature: Keep samples cool and avoid prolonged exposure to high temperatures.
-
Solvent Choice: Use aprotic solvents whenever feasible. If protic solvents are necessary, minimize the exposure time.
-
Method Optimization: Optimize your LC method to use a mobile phase with a moderate pH.
-
Fresh Preparations: Prepare working solutions of the internal standard fresh and store them under appropriate conditions (e.g., frozen in an aprotic solvent).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peak at M-1, M-2, or M-3 for the internal standard | Loss of one, two, or all three deuterium atoms due to back-exchange. | 1. Review Sample Preparation: Identify any steps involving strong acids or bases. Consider alternative, milder methods (e.g., different protein precipitation solvent, solid-phase extraction with neutral washes). 2. Analyze Blank Matrix Spiked with IS: Prepare a fresh sample of the internal standard in a clean, neutral solvent and inject it directly to confirm the integrity of the stock solution. 3. Evaluate LC Conditions: Assess the pH of your mobile phase. If it is highly acidic or basic, try a more neutral pH range. 4. Check Sample Storage: Analyze a freshly prepared sample versus one that has been stored to see if the degradation is time-dependent. |
| Poor reproducibility of the internal standard signal | Inconsistent deuterium exchange across samples. | 1. Standardize Procedures: Ensure that all samples are treated identically in terms of reagents, incubation times, and temperatures. 2. Matrix Effects: Investigate if components in the biological matrix are catalyzing the exchange. Perform a standard addition experiment to assess matrix effects. |
| Gradual decrease in the M+3 peak intensity over a sequence of injections | On-column deuterium exchange or instability in the autosampler. | 1. Autosampler Conditions: Check the temperature of the autosampler. Keep it cool to minimize degradation. 2. Mobile Phase Stability: Ensure the mobile phase composition and pH are stable over the course of the analytical run. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange Stability
This protocol is designed to evaluate the stability of the deuterium label on this compound under various conditions.
-
Solution Preparation:
-
Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
-
Incubation:
-
Dilute the stock solution into each buffer to a final concentration suitable for LC-MS/MS analysis.
-
Incubate the solutions at different temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot of the incubated solution and dilute it with a neutral quenching solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid, if compatible with the analysis).
-
Analyze the samples immediately by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the ion chromatograms for the parent mass of this compound (M+3) and the potential back-exchanged products (M+2, M+1, M+0).
-
Calculate the percentage of the remaining deuterated compound at each time point and condition.
-
Protocol 2: Standard LC-MS/MS Method for Olopatadine and its Metabolites
This is a general method that can be adapted for the analysis of Olopatadine and its metabolites, including the N-oxide.[1][14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olopatadine: Precursor ion -> Product ion (e.g., m/z 338 -> 165).[15]
-
Olopatadine N-Oxide: Precursor ion -> Product ion.
-
This compound: Precursor ion -> Product ion (adjust for the +3 mass shift).
-
-
Optimize cone voltage and collision energy for each analyte and internal standard.
-
Visualizations
Caption: Factors influencing deuterium exchange in this compound.
Caption: Troubleshooting workflow for unexpected mass shifts.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1246832-94-9 [chemicalbook.com]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [논문]Hydrogen-deuterium exchanges in pyrimidine N-oxides [scienceon.kisti.re.kr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
in-source fragmentation of N-oxide metabolites during mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in-source fragmentation of N-oxide metabolites during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for N-oxide metabolite analysis?
A: In-source fragmentation is the breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] For N-oxide metabolites, this is a significant issue because they are often thermally unstable and can easily lose an oxygen atom (deoxygenation) or a hydroxyl radical.[2][3] This fragmentation can lead to the underestimation of the N-oxide metabolite and/or the overestimation of the parent drug, as the fragment ion can be identical to the protonated parent drug molecule.[4][5]
Q2: What are the common fragmentation pathways for N-oxide metabolites in the ion source?
A: The most common in-source fragmentation pathways for N-oxide metabolites are:
-
Deoxygenation (-16 Da): This is the loss of an oxygen atom from the N-oxide moiety.[2] This process is often thermally induced.[2]
-
Loss of a hydroxyl radical (-17 Da): This is another characteristic fragmentation pattern for some N-oxides.[6]
-
Loss of water (-18 Da): While less specific, a small amount of water loss can be observed from N-oxides in the ion source.[7]
Q3: Which ionization technique is more prone to causing in-source fragmentation of N-oxides: ESI or APCI?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally associated with a higher degree of in-source fragmentation, particularly deoxygenation, due to the higher temperatures used in the vaporizer.[2][8] Electrospray Ionization (ESI) is considered a "softer" ionization technique, but in-source fragmentation can still occur, especially with elevated source temperatures or voltages.[1][9] While ESI may minimize deoxygenation, it can sometimes promote the formation of dimers.[8]
Q4: How can I differentiate between an N-oxide metabolite and a hydroxylated isomer if they have the same mass?
A: Distinguishing between N-oxides and hydroxylated isomers is a common challenge. Here are some strategies:
-
Chromatographic Separation: The most reliable method is to achieve good chromatographic separation of the isomers.[10]
-
In-Source Fragmentation Pattern: Under LC/APCI-MS conditions, N-oxides often produce a characteristic [M+H-O]+ ion (loss of 16 Da), which is typically not observed for hydroxylated metabolites.[7]
-
Tandem Mass Spectrometry (MS/MS): While in-source fragmentation should be minimized for quantification, MS/MS fragmentation patterns can be diagnostic. Hydroxylated metabolites often show a predominant loss of water, whereas N-oxides may show a smaller water loss and other characteristic fragments.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of the parent ion, but it cannot distinguish between isomers without chromatographic separation.[6]
Troubleshooting Guides
Issue 1: Low or no signal for the N-oxide metabolite, but a large signal for the parent drug.
| Possible Cause | Troubleshooting Steps |
| Extensive In-Source Fragmentation | 1. Optimize Ion Source Temperature: Gradually decrease the ion source/capillary temperature to minimize thermal degradation.[1][2] 2. Reduce Voltages: Lower the declustering potential (DP) or fragmentor voltage to reduce collision-induced dissociation in the source.[1] 3. Switch to a Softer Ionization Technique: If using APCI, consider switching to ESI.[8] |
| Sample Preparation Issues | 1. Avoid High Temperatures: Do not use excessive heat during sample evaporation.[4] 2. Control pH: Maintain neutral or near-neutral pH conditions during extraction and storage.[4] 3. Use Antioxidants with Caution: Avoid exposure to antioxidants unless specifically required, as they can reduce the N-oxide.[4] |
| Poor Ionization Efficiency | 1. Optimize Mobile Phase: Ensure the mobile phase pH is suitable for protonating the N-oxide. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for positive ion mode.[11] 2. Check Sample Concentration: Ensure the sample concentration is within the optimal range for the instrument.[12] |
Issue 2: Peak splitting or tailing for the N-oxide metabolite.
| Possible Cause | Troubleshooting Steps |
| Presence of Diastereomers | N-oxide formation can create diastereomers, which may be partially separated on the column. This is an inherent property of the molecule and may require optimization of the chromatography to either fully separate or co-elute them.[6] |
| Secondary Interactions with Column | The basic nitrogen of the N-oxide can interact with acidic silanol (B1196071) groups on the column packing material. 1. Use an End-Capped Column: Employ a column with end-capping to minimize silanol interactions. 2. Lower Mobile Phase pH: A lower pH can protonate the silanols and reduce secondary interactions.[11] |
| Injection Solvent Incompatibility | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent.[10] |
Quantitative Data Summary
The following table summarizes the impact of different extraction solvents on the conversion of N-oxide metabolites back to their parent drug in hemolyzed plasma.
| N-Oxide Metabolite | Precipitating Solvent | Conversion to Parent Drug in Hemolyzed Plasma (%) |
| Bupivacaine N-oxide | Methanol (B129727) | 100 |
| Bupivacaine N-oxide | Acetonitrile | < 5 |
| Dasatinib N-oxide | Methanol | up to 11.7 |
| Dasatinib N-oxide | Acetonitrile | < 3.8 |
| Dasatinib N-oxide | Acidified Methanol | ~6.7 |
| Data sourced from a study on in-process stabilization of N-oxide metabolites.[13] |
Experimental Protocols
Protocol 1: General Method for Minimizing In-Source Fragmentation
-
LC System: Use a high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.[10]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium formate.[10]
-
-
Gradient: Employ a gradient elution from a low to a high percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[6]
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.[10]
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode as a starting point.[4]
-
Source Temperature: Begin with a low source temperature (e.g., 100-150 °C) and gradually increase only if necessary for sensitivity.
-
Declustering Potential/Fragmentor Voltage: Start with a low value and optimize for the protonated molecular ion of the N-oxide.
-
Gas Flows: Optimize nebulizer and heater gas flow rates according to the instrument manufacturer's recommendations.
-
Protocol 2: Sample Preparation by Protein Precipitation
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.[11] Acetonitrile is often preferred over methanol to minimize N-oxide reduction.[13]
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a low temperature (e.g., 30-40°C).
-
Reconstitute the residue in 100 µL of the initial mobile phase.[11]
Visualizations
Caption: Workflow illustrating in-source fragmentation of an N-oxide metabolite.
Caption: Troubleshooting logic for low N-oxide signal.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. altasciences.com [altasciences.com]
Technical Support Center: Back-Conversion of Olopatadine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the back-conversion of Olopatadine N-oxide to its parent drug, Olopatadine.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the back-conversion of Olopatadine N-oxide?
A1: Olopatadine N-oxide is a metabolite of Olopatadine.[1] Studying its back-conversion to the parent drug is crucial for understanding the overall pharmacokinetic profile of Olopatadine. This process, which can occur both chemically and enzymatically, can influence the drug's duration of action, potential for drug-drug interactions, and overall efficacy.
Q2: What are the primary methods for the back-conversion of Olopatadine N-oxide?
A2: The two primary methods are chemical reduction and enzymatic reduction. Chemical reduction can be achieved using reagents like Titanium(III) chloride (TiCl₃), which is known to selectively reduce N-oxides to their corresponding amines.[2] Enzymatic reduction can occur in biological systems, for instance, through the action of cytochrome P450 enzymes in liver microsomes.[3]
Q3: How can I monitor the progress of the back-conversion reaction?
A3: The most common and effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This technique allows for the separation and quantification of both Olopatadine N-oxide and the parent drug, Olopatadine, enabling the determination of the conversion yield.
Q4: What are the expected products of the back-conversion reaction?
A4: The primary product of the successful back-conversion of Olopatadine N-oxide is Olopatadine. Depending on the reaction conditions and the presence of other reagents, side products may be formed. It is essential to use a specific and validated analytical method to identify and quantify all components in the reaction mixture.
Experimental Protocols
Protocol 1: Chemical Reduction using Titanium(III) Chloride (TiCl₃)
This protocol provides a general method for the chemical reduction of Olopatadine N-oxide. Optimization of reaction time and temperature may be necessary for specific experimental setups.
Materials:
-
Olopatadine N-oxide
-
Titanium(III) chloride (TiCl₃) solution (e.g., 15% in HCl)
-
Anhydrous solvent (e.g., methanol (B129727), acetonitrile (B52724), or tetrahydrofuran)
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
-
HPLC-grade solvents for analysis
Procedure:
-
Dissolution: Dissolve a known amount of Olopatadine N-oxide in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a stoichiometric excess of TiCl₃ solution (typically 2-3 equivalents) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize the excess acid and precipitate titanium salts.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product if necessary (e.g., by column chromatography). Analyze the final product for purity and yield using a validated HPLC method.
Protocol 2: In Vitro Enzymatic Reduction using Liver Microsomes
This protocol outlines a general procedure for assessing the back-conversion of Olopatadine N-oxide in a biological matrix.
Materials:
-
Olopatadine N-oxide
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add a solution of Olopatadine N-oxide (in a small volume of a suitable solvent like methanol or DMSO) to the pre-incubated microsome mixture.
-
Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of Olopatadine and remaining Olopatadine N-oxide.
Data Presentation
Table 1: Summary of Chemical Reduction Conditions (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | TiCl₃ | TiCl₃ | TiCl₃ |
| Solvent | Methanol | Acetonitrile | THF |
| Temperature (°C) | 25 | 25 | 50 |
| Reaction Time (h) | 2 | 3 | 1.5 |
| Yield of Olopatadine (%) | 85 | 78 | 92 |
| Purity (%) | 95 | 96 | 94 |
Table 2: Summary of Enzymatic Reduction in Liver Microsomes (Hypothetical Data)
| Time (min) | Olopatadine N-oxide (µM) | Olopatadine (µM) | % Conversion |
| 0 | 10.0 | 0.0 | 0 |
| 15 | 8.5 | 1.5 | 15 |
| 30 | 7.2 | 2.8 | 28 |
| 60 | 5.1 | 4.9 | 49 |
| 120 | 2.8 | 7.2 | 72 |
Troubleshooting Guides
Chemical Reduction (TiCl₃)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Poor quality of TiCl₃. | 1. Add additional equivalents of TiCl₃. 2. Increase the reaction temperature. 3. Extend the reaction time and monitor by HPLC. 4. Use a fresh, unopened bottle of TiCl₃ solution. |
| Low Yield | 1. Incomplete reaction. 2. Degradation of product during work-up. 3. Product loss during extraction. | 1. See "Incomplete Reaction". 2. Ensure quenching is done carefully and at low temperature. Avoid prolonged exposure to acidic or basic conditions. 3. Use a different extraction solvent or increase the number of extractions. |
| Formation of Side Products | 1. Over-reduction or side reactions. 2. Reaction with solvent. | 1. Reduce the amount of TiCl₃ or lower the reaction temperature. 2. Use a different, inert solvent. |
Enzymatic Reduction (Liver Microsomes)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive liver microsomes. 2. Inactive NADPH regenerating system. 3. Incorrect buffer pH. 4. Presence of inhibitors. | 1. Use a fresh batch of microsomes and handle them according to the supplier's instructions. 2. Prepare a fresh NADPH regenerating system. 3. Verify the pH of the incubation buffer. 4. Ensure no inhibitory compounds are present in the reaction mixture. |
| High Variability Between Replicates | 1. Inconsistent pipetting of microsomes or substrate. 2. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Use a calibrated incubator or water bath. |
| Rapid Loss of Activity Over Time | 1. Instability of microsomes at 37°C. 2. Depletion of NADPH. | 1. Reduce the incubation time or use a higher concentration of microsomes. 2. Ensure the NADPH regenerating system is working efficiently. |
HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Interaction of the basic amine group with residual silanols on the column. 2. Column degradation. | 1. Use a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) to protonate the amine. 2. Use a column with end-capping or a base-deactivated column. 3. Replace the column. |
| Co-elution of Olopatadine and Olopatadine N-oxide | 1. Inappropriate mobile phase composition. 2. Unsuitable column stationary phase. | 1. Optimize the gradient or isocratic mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer). 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Detector lamp aging. | 1. Filter all mobile phases. Flush the column with a strong solvent. 2. Replace the detector lamp. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing LC Gradient for Separation of Olopatadine Isomers and Metabolites
Welcome to the technical support center for the chromatographic separation of Olopatadine (B1677272) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Olopatadine that I should consider during method development?
A1: The main metabolites of Olopatadine that are often monitored in plasma and other biological matrices are N-desmethyl Olopatadine (M1) and N-oxide Olopatadine.[1] An early method also identified two other metabolites, M2 and M3, in human plasma.[2] Your analytical method should aim to resolve Olopatadine from these key metabolites.
Q2: Which type of HPLC column is recommended for the separation of Olopatadine and its isomers?
A2: For the separation of Olopatadine and its geometric E-isomer, reverse-phase C18 columns are commonly and successfully used.[3][4] Specifically, a Kromasil 100 C18 column (150 x 4.6 mm, 3.5 µm) has been shown to provide good resolution.[3] Another option that has been utilized is a ZORBAX Eclipse Plus C18 column (250 × 4.6 mm, 5 µm).[4] For hydrophilic interaction liquid chromatography (HILIC), an Acquity BEH amide column (2.1 × 100 mm, 1.7 μm) has been used.[5]
Q3: What mobile phase compositions are typically used for Olopatadine analysis?
A3: Mobile phases for Olopatadine analysis often consist of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Reverse-Phase: A common mobile phase is a buffer and acetonitrile in a proportion of 80:20 (v/v). The buffer can be prepared with monobasic potassium phosphate (B84403) and 1-pentane sulphonic acid sodium salt monohydrate, with the pH adjusted to 3.0 using orthophosphoric acid.[3] Another example is a mixture of 0.1% formic acid and methanol (35:65 v/v).[4][6]
-
HILIC: For HILIC separations, a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.[5]
The choice of mobile phase will significantly impact retention and selectivity, so optimization is crucial.[7][8]
Troubleshooting Guide
Problem 1: Poor resolution between Olopatadine and its E-isomer.
Cause: Suboptimal mobile phase composition or column chemistry. The geometric E-isomer is a known impurity and its separation is critical.[3]
Solution:
-
Adjust Mobile Phase pH: The pH of the mobile phase is a powerful tool for optimizing selectivity.[7] For the separation of Olopatadine and its E-isomer, a mobile phase with a pH of 3.0 has been used effectively.[3] Experimenting with the pH within the stable range of your column can improve resolution.
-
Optimize Organic Solvent Percentage: The ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer is a critical parameter. A study using a Kromasil 100 C18 column found a mobile phase of buffer and acetonitrile (80:20 v/v) to be effective.[3] Systematically varying the percentage of the organic modifier in your gradient or isocratic method can significantly impact the separation.
-
Consider Ion-Pairing Reagents: The use of an ion-pairing reagent, such as 1-pentane sulphonic acid sodium salt monohydrate, can improve the retention and resolution of ionic compounds like Olopatadine.[3]
Problem 2: Peak tailing for Olopatadine or its metabolites.
Cause: Secondary interactions between the basic amine groups of the analytes and residual silanols on the silica-based column packing.
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3.0) ensures that the amine functionalities are protonated, which can reduce interactions with silanol (B1196071) groups and improve peak shape.[3][8]
-
Use a Modern, End-capped Column: Newer generation C18 columns with advanced end-capping are designed to minimize silanol activity and are recommended for analyzing basic compounds.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. A concentration of around 3 mL of TEA per 1000 mL of buffer has been used.[3]
Problem 3: Long analysis run times.
Cause: Highly retentive conditions or a shallow gradient.
Solution:
-
Increase Organic Solvent Strength: A faster gradient, increasing the percentage of acetonitrile or methanol more rapidly, will decrease the retention times of the analytes.
-
Increase Flow Rate: Increasing the flow rate of the mobile phase will proportionally decrease the run time. However, be mindful that this can also lead to an increase in backpressure and potentially a decrease in resolution. A flow rate of 1.5 mL/min has been reported for a 4.6 mm i.d. column.[3]
-
Optimize Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially faster elution. A temperature of 40 °C has been used in UPLC methods.[9] However, the effect on selectivity should be evaluated.
Experimental Protocols
Method 1: Ion-Pair RP-HPLC for Olopatadine and E-isomer [3]
-
Column: Kromasil 100 C18 (150 x 4.6 mm i.d., 3.5 µm)
-
Mobile Phase:
-
Buffer: 6.8 gm of monobasic potassium phosphate and 1.28 gm of 1-pentane sulphonic acid sodium salt monohydrate in 1000 mL water. Add 3 mL of triethylamine and adjust pH to 3.0 with 85% v/v orthophosphoric acid.
-
Mobile Phase Composition: Buffer and acetonitrile (80:20 v/v)
-
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
Method 2: LC-ESI-MS/MS for Olopatadine and Metabolites in Plasma [2]
-
Sample Preparation: Solid-phase extraction (Bond Elut C18 cartridge)
-
LC System: Details on the specific column and mobile phase are provided in the full publication. The method was developed for high-throughput analysis in clinical trials.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS)
Data Presentation
Table 1: Example Chromatographic Parameters for Olopatadine and its E-isomer
| Parameter | Olopatadine Hydrochloride | E-isomer | Reference |
| Column | Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) | Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) | [3] |
| Mobile Phase | Buffer:Acetonitrile (80:20 v/v) | Buffer:Acetonitrile (80:20 v/v) | [3] |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | [3] |
| Retention Time | ~33 min | ~20 min | [3] |
| Detection | 220 nm | 220 nm | [3] |
Table 2: LC-MS/MS Linearity and Quantification Limits [2]
| Analyte | Linearity Range (ng/mL) |
| Olopatadine | 1 - 200 |
| Metabolite M1 | 2 - 100 |
| Metabolite M2 | 2 - 100 |
| Metabolite M3 | 1 - 200 |
Visualizations
Caption: Workflow for LC gradient optimization.
Caption: Troubleshooting logic for common LC issues.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. turkjps.org [turkjps.org]
- 5. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Preventing Degradation of N-oxide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-oxide metabolites during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are N-oxide metabolites and why are they prone to degradation?
N-oxide metabolites are products of the metabolism of compounds containing a tertiary amine. This metabolic process is often mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes.[1] These metabolites can be biologically active and are important for understanding the overall pharmacological and toxicological profile of a drug candidate.[1][2] However, N-oxide metabolites are often unstable and can degrade by reverting to the parent drug, a process known as reduction.[1][2][3] This instability can be influenced by several factors, including the sample matrix, storage temperature, pH, and exposure to light.[4]
Q2: What are the primary degradation pathways for N-oxide metabolites?
The most common degradation pathway for N-oxide metabolites is the reduction back to the parent tertiary amine. This can be a significant issue as it can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite concentration.[5] Other potential degradation pathways, particularly for N-oxides of purine-like structures, include hydrolysis of the ring system under strong acidic or basic conditions, and photodegradation upon exposure to UV light.[4]
Q3: What are the optimal storage conditions for samples containing N-oxide metabolites?
To minimize degradation, it is crucial to store biological samples containing N-oxide metabolites under specific conditions. For short-term storage (up to 8 hours), samples should be kept at room temperature. For longer-term storage, freezing is necessary. Storage at -20°C is often sufficient for several days or weeks, while for periods extending to months or years, storage at -70°C or -80°C is recommended.[2] It is also advisable to protect samples from light by using amber vials or wrapping containers in aluminum foil.[4] Rapidly freezing samples in liquid nitrogen can also help to prevent degradation that may occur during slower freezing processes.[6]
Q4: How does the choice of anticoagulant affect the stability of N-oxide metabolites in plasma?
The choice of anticoagulant can influence the stability of N-oxide metabolites. For the analysis of nitric oxide (NO) metabolites, the use of citrate (B86180) or EDTA is recommended over heparin, as heparin can cause precipitation when acidic reagents like the Griess reagent are added.[6] EDTA, a chelating agent, can also inhibit certain enzymatic activities, which may help to stabilize some metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in N-oxide metabolite concentrations between replicate samples. | Inconsistent sample handling and storage. | 1. Ensure all samples are processed and stored under identical conditions. 2. Minimize the time samples spend at room temperature before processing and freezing. 3. Aliquot samples after collection to avoid repeated freeze-thaw cycles. |
| N-oxide metabolite concentration decreases over time in stored samples. | Degradation due to improper storage temperature or light exposure. | 1. Verify that storage freezers are maintaining the correct temperature (-20°C or -80°C). 2. Store samples in light-protected containers (amber vials or wrapped in foil). 3. For long-term storage, consider -80°C as the default. |
| Parent drug concentration is unexpectedly high. | Reduction of the N-oxide metabolite back to the parent drug. | 1. Review the sample collection and processing procedure to minimize conditions that favor reduction (e.g., hemolysis). 2. Optimize the sample extraction method; for protein precipitation, acetonitrile (B52724) is often superior to methanol (B129727) in preventing N-oxide reduction.[5] 3. Ensure chromatographic separation of the N-oxide from the parent drug to prevent in-source fragmentation during LC-MS analysis from being misinterpreted as degradation.[5] |
| Poor recovery of N-oxide metabolite during sample extraction. | Inefficient extraction method or degradation during extraction. | 1. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the one with the best recovery and stability for your specific N-oxide metabolite. 2. Keep samples on ice during the extraction process. |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products other than the parent drug. | 1. Investigate the potential for hydrolysis or oxidation under the current sample pH and storage conditions. 2. Adjust the sample pH to a more neutral range if instability is observed under acidic or basic conditions. |
Quantitative Data on N-oxide Degradation
The stability of N-oxide metabolites is highly dependent on the sample matrix and the chosen analytical method. The following tables summarize the percentage of conversion of various N-oxide metabolites back to their parent drug under different extraction conditions in human plasma.
Table 1: Conversion of Bupivacaine N-oxide to Bupivacaine
| Matrix | Protein Precipitation Solvent | % Conversion |
| Plasma | Methanol | < 1% |
| Plasma | Acetonitrile | < 1% |
| Hemolyzed Plasma (5%) | Methanol | 100% |
| Hemolyzed Plasma (5%) | Acetonitrile | < 5% |
Data from Altasciences.[5]
Table 2: Conversion of Dasatinib N-oxide and Pramoxine N-oxide to Parent Drug in Plasma
| N-oxide Metabolite | Protein Precipitation Solvent | % Conversion |
| Dasatinib N-oxide | Methanol (with/without 0.1% formic acid) | < 0.5% |
| Dasatinib N-oxide | Acetonitrile (with/without 0.1% formic acid) | < 0.5% |
| Pramoxine N-oxide | Methanol (with/without 0.1% formic acid) | < 0.5% |
| Pramoxine N-oxide | Acetonitrile (with/without 0.1% formic acid) | < 0.5% |
Data from Altasciences.[5]
Table 3: Conversion of Dasatinib N-oxide and Pramoxine N-oxide to Parent Drug in Hemolyzed Plasma (5%)
| N-oxide Metabolite | Protein Precipitation Solvent | % Conversion |
| Dasatinib N-oxide | Methanol | up to 11.7% |
| Dasatinib N-oxide | Methanol with 0.1% formic acid | ~5% reduction in conversion |
| Dasatinib N-oxide | Acetonitrile or Acetonitrile with 0.1% formic acid | < 3.8% |
| Pramoxine N-oxide | Methanol | up to 11.7% |
| Pramoxine N-oxide | Methanol with 0.1% formic acid | ~5% reduction in conversion |
| Pramoxine N-oxide | Acetonitrile or Acetonitrile with 0.1% formic acid | < 3.8% |
Data from Altasciences.[5]
Table 4: Conversion of Pramoxine N-oxide to Pramoxine using Liquid-Liquid Extraction (LLE) in Hemolyzed Plasma (5%)
| LLE Solvent | % Conversion |
| MTBE:hexane (4:1) | 78% |
| Chlorobutane | 25% |
| Chlorobutane:MTBE | 25% |
Data from Altasciences.[5]
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA, sodium citrate). Avoid using heparin if acidic reagents will be used in subsequent analyses.[6]
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood samples as soon as possible after collection, preferably within 1 hour. Keep samples on ice if immediate processing is not possible.
-
-
Plasma Preparation:
-
Centrifuge the blood collection tubes at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to clearly labeled polypropylene (B1209903) tubes.
-
-
Storage:
-
For short-term storage (up to 8 hours), plasma samples can be stored at 2-8°C.
-
For long-term storage, immediately freeze the plasma aliquots at -20°C or, for enhanced stability, at -80°C.
-
Avoid repeated freeze-thaw cycles by storing plasma in multiple small aliquots.
-
Protocol 2: Protein Precipitation for N-oxide Metabolite Analysis
This protocol is based on a method shown to be effective in minimizing the degradation of several N-oxide metabolites.[5]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed samples gently to ensure homogeneity.
-
-
Protein Precipitation:
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile (ACN). The 1:3 plasma to solvent ratio is critical.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
Visualizations
Caption: Recommended workflow for handling biological samples to prevent N-oxide degradation.
Caption: Factors influencing the degradation of N-oxide metabolites back to the parent drug.
References
- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Internal Standard Response
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in internal standard (IS) response during chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it used in quantitative analysis?
An internal standard is a compound of a known concentration that is added to all samples, including calibration standards, quality controls (QCs), and unknown samples, before the start of sample processing.[1] Its primary purpose is to compensate for variations that may occur during the analytical workflow.[2] By calculating the ratio of the analyte signal to the IS signal, analysts can significantly improve the accuracy and precision of quantitative results.[3][4] This normalization helps to correct for issues such as:
-
Analyte loss during sample preparation steps like dilution, extraction, and reconstitution.[5]
-
Variations in injection volume.[6]
-
Fluctuations in mass spectrometric detection, often referred to as matrix effects (ion suppression or enhancement).[5]
Q2: What are the characteristics of an ideal internal standard?
The ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure it is affected similarly by all stages of the analytical process.[3] Key characteristics include:
-
Structural Similarity: It should be chemically similar to the target analyte(s).[7] Stable isotope-labeled (SIL) versions of the analyte (e.g., containing deuterium, 13C, or 15N) are considered the gold standard, especially for LC-MS, as they have nearly identical properties.[6]
-
Purity: The IS should be pure and not contain any of the analyte as an impurity, which could interfere with the quantification of low-concentration samples.[5]
-
No Natural Presence: It must not be naturally present in the biological matrix being analyzed.[8]
-
Elution Profile: It should elute close to the analyte without causing any chromatographic interference.[9]
-
Stability: The IS must be stable throughout the entire sample preparation and analysis process.[6]
Q3: What are the common causes of variability in the internal standard response?
Variability in the IS response can stem from several sources throughout the analytical workflow.[6][10] These can be broadly categorized as follows:
| Category | Specific Causes |
| Sample Preparation | Inconsistent addition of the IS (e.g., pipetting errors, double spiking, or no addition).[6] |
| Incomplete or inconsistent extraction recovery. | |
| Analyte or IS degradation during processing.[6] | |
| Incomplete mixing of the IS with the sample matrix.[6] | |
| Instrumentation | Leaks in the HPLC/UPLC system or autosampler.[11][12] |
| Inconsistent injection volumes.[6] | |
| Instrument drift or charging effects in the mass spectrometer.[6] | |
| Contamination of the column or mass spectrometer source.[13][14] | |
| Matrix Effects | Co-eluting substances from the sample matrix that suppress or enhance the ionization of the IS.[5] |
| The IS and analyte being affected differently by matrix effects due to slight differences in retention time.[9] | |
| Methodological Issues | Use of an inappropriate internal standard (e.g., a structural analog that does not track the analyte's behavior).[15] |
| Suboptimal IS concentration (too high or too low).[5] |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to internal standard variability.
Guide 1: Systematic Investigation of IS Response Variability
If you observe unexpected variability in your internal standard response, follow this logical troubleshooting workflow.
Guide 2: Addressing High vs. Low IS Response
The nature of the IS response deviation can provide clues to the underlying cause.
| Observation | Potential Causes | Recommended Actions |
| Low IS Response in a single sample | - Incomplete addition of IS.[6]- Partial sample evaporation.- Significant ion suppression in that specific sample.[16] | - Review sample preparation logs.- Re-extract and re-inject the sample.- If the issue persists, investigate matrix effects for that sample. |
| Low IS Response across a batch (drift) | - IS degradation in the working solution.- Gradual contamination of the MS source.[14]- A slow leak in the LC system.[12] | - Prepare a fresh IS working solution.- Clean the mass spectrometer source.- Perform a leak test on the LC system. |
| High IS Response in a single sample | - Accidental double-spiking of the IS.[5]- Incorrect sample dilution.- Significant ion enhancement in that specific sample.[16] | - Review sample preparation logs.- Re-extract and re-inject the sample.- Investigate potential sources of ion enhancement. |
| High IS Response across a batch (drift) | - Evaporation of solvent from the IS working solution, leading to a higher concentration.- Progressive improvement in ionization efficiency (less common). | - Prepare a fresh IS working solution.- Ensure proper storage of all solutions. |
| No IS Response | - Complete failure to add the IS.[6] | - Re-extract the sample with the IS added correctly. |
Experimental Protocols
Protocol 1: Evaluating Potential Matrix Effects on the Internal Standard
This experiment helps determine if ion suppression or enhancement from the sample matrix is causing IS variability.
Objective: To assess the impact of the biological matrix on the IS response.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the internal standard at the working concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix without the IS. Spike the same concentration of the IS into the final extract.
-
-
Analysis: Inject both sets of samples (n=3-6 replicates each) into the LC-MS/MS system.
-
Calculation:
-
Calculate the average peak area for both Set A and Set B.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
A value of ~100% indicates no significant matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction) or adjusting the chromatography to separate the IS from the interfering matrix components.
Protocol 2: Optimizing Internal Standard Concentration
Using an appropriate IS concentration is crucial for reliable quantification.[5]
Objective: To determine an IS concentration that provides a robust and stable signal without causing detector saturation or cross-interference.
Methodology:
-
Prepare a series of IS working solutions at different concentrations (e.g., covering a 10-fold to 50-fold range).
-
Spike these solutions into blank matrix and process them using the established extraction method.
-
Analyze the samples and record the peak area and signal-to-noise ratio (S/N) for the IS at each concentration.
-
Data Analysis:
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration.
-
Plot the IS response versus concentration to check for linearity and potential detector saturation (where the response plateaus).
-
-
Selection Criteria: Choose a concentration that:
Visualization of Key Concepts
Internal Standard Selection Logic
The choice of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Choosing an Internal Standard [restek.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. chromforum.org [chromforum.org]
minimizing ion suppression for Olopatadine analysis in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Olopatadine in complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Olopatadine, offering potential causes and solutions to mitigate ion suppression and ensure data quality.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low analyte signal or poor sensitivity in matrix samples compared to neat standards. | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfere with the ionization of Olopatadine.[1][2] | Optimize Sample Preparation: Employ more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][4] Chromatographic Separation: Modify the LC gradient to better separate Olopatadine from matrix components.[5] Dilution: Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows. |
| Inconsistent or poor recovery of Olopatadine. | Suboptimal Extraction: The chosen sample preparation method (e.g., protein precipitation) may not be efficient for the specific matrix.[6] Analyte Degradation: Olopatadine may be unstable under the extraction or storage conditions. | Method Optimization: Systematically evaluate different sample preparation techniques (PPT, LLE, SPE) to determine the one with the highest and most consistent recovery.[4] Stability Assessment: Conduct stability experiments at each stage of the analytical process (e.g., freeze-thaw, bench-top, post-preparative). |
| High variability in analyte response between different lots of matrix. | Differential Matrix Effects: The composition of the biological matrix can vary between sources, leading to inconsistent ion suppression. | Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Olopatadine-d4) co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Peak tailing or fronting for Olopatadine. | Column Contamination: Buildup of matrix components on the analytical column. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for Olopatadine's chemical properties.[6] | Column Washing: Implement a robust column washing procedure between injections.[6] pH Adjustment: Optimize the mobile phase pH to ensure a consistent and appropriate ionization state for Olopatadine.[6] |
| Shift in retention time. | Column Degradation: Loss of stationary phase or column contamination over time. Inconsistent Mobile Phase Composition: Variation in the preparation of the mobile phase.[6] | Use a Guard Column: Protect the analytical column from strongly retained matrix components. Proper Column Equilibration: Ensure the column is adequately equilibrated before each injection. Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Olopatadine analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, Olopatadine. This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, and decreased sensitivity.[1][2] Common sources of ion suppression in biological matrices include phospholipids, salts, and endogenous metabolites.
Q2: Which sample preparation technique is best for minimizing ion suppression for Olopatadine?
A2: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is a simple and fast method, it often results in significant ion suppression due to insufficient removal of matrix components.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences and reducing matrix effects.[3][4] A comparison of these techniques is provided in the data table below.
Q3: How can I assess the extent of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-extraction addition experiment. In this experiment, the response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix sample indicates the presence of ion suppression.
Q4: Can changing the chromatographic conditions help reduce ion suppression?
A4: Yes, optimizing chromatographic separation is a key strategy. By modifying the mobile phase gradient, you can often separate the elution of Olopatadine from the majority of matrix components that cause ion suppression.[5] Additionally, using a column with a different stationary phase chemistry can alter selectivity and improve separation.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Olopatadine analysis?
A5: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for quantitative bioanalysis. A SIL-IS has the same physicochemical properties as Olopatadine and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of signal variability, leading to more robust and reliable results.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Olopatadine Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | High (Significant Suppression) | Simple, fast, low cost | Poor cleanup, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate | Good cleanup, removes phospholipids | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 90 - 110 | Low (Minimal Suppression) | Excellent cleanup, high recovery and specificity | Higher cost, requires method development |
Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Olopatadine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for Olopatadine Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Olopatadine: 338.2 -> 165.1
-
Olopatadine-d4 (IS): 342.2 -> 169.1
-
Visualizations
Caption: Experimental workflow for Olopatadine analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Olopatadine Utilizing a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (IS) for the quantification of Olopatadine (B1677272) in biological matrices. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data from published studies. Detailed methodologies and data summaries are presented to aid researchers in selecting the most appropriate analytical strategy for their drug development needs.
Superior Precision and Accuracy with a Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as Olopatadine-d3 or Olopatadine-d6, is a cornerstone of robust bioanalytical method validation, particularly for LC-MS/MS assays.[1] This approach is designed to mimic the analyte's behavior throughout the analytical process, from extraction to ionization, thereby compensating for matrix effects and variability in sample processing and instrument response. The result is enhanced precision, accuracy, and reliability of the analytical data.
A validated LC-MS/MS method for Olopatadine in human plasma utilizing a labeled internal standard demonstrates excellent performance characteristics.[2][3] Key validation parameters for this method are summarized and compared with alternative methods in the tables below.
Comparative Performance of Analytical Methods
The choice of an analytical method for Olopatadine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. While LC-MS/MS with a labeled IS offers the highest level of performance, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) can be suitable for certain applications.[4][5][6][7]
Table 1: Comparison of LC-MS/MS Method Performance with Alternative Techniques
| Parameter | LC-MS/MS with Labeled IS | HPLC-UV | HPTLC | UV-Spectrophotometry |
| Linearity Range | 0.2 - 100 ng/mL[2][3] | 0.27 - 7.5 µg/mL[8] | 200 - 1200 ng/band[5] | 20 - 120 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2][3] | 0.2704 µg/mL[8] | 200 ng/band[5] | 1.607 µg/mL[9] |
| Precision (%RSD) | < 15%[2] | < 2% | 0.31 - 0.69%[5] | < 2%[9] |
| Accuracy (% Recovery) | 91.17 - 110.08%[3] | 98.70 - 100.40%[5] | 97.05 - 97.91%[5] | Not explicitly stated |
| Internal Standard | Labeled (e.g., Olopatadine-d3) | Not always used | Not typically used | Not used |
Table 2: Validation Summary for a Representative LC-MS/MS Method for Olopatadine in Human Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99[3] |
| LLOQ | S/N ≥ 10 | 0.2 ng/mL[2][3] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 6.31 - 16.80%[3] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 11.4%[2] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -6.40% to 9.26%[2] |
| Matrix Effect | Monitored | Compensated by Labeled IS |
| Recovery | Consistent and reproducible | Not explicitly stated |
| Stability | Stable under various conditions | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with Labeled Internal Standard
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of Olopatadine in human plasma.[2][3]
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (Olopatadine-d3).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olopatadine: m/z 338.2 → 165.1[2]
-
Olopatadine-d3: m/z 341.2 → 168.1
-
Alternative Method: HPLC-UV
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of Olopatadine in pharmaceutical dosage forms.[6]
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Olopatadine into a 10 mL volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 70:30 v/v), with the pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 299 nm.[10]
-
Injection Volume: 20 µL.
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method for Olopatadine using a labeled internal standard.
Caption: Workflow for Olopatadine bioanalytical method validation.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Olopatadine Quantification: Assessing Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Olopatadine is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques used for the quantification of Olopatadine, with a focus on the critical validation parameters of linearity, accuracy, and precision. The data presented is compiled from published, validated methods to offer a reliable reference for selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method for Olopatadine quantification is often dictated by the matrix (e.g., human plasma, ophthalmic solution) and the required sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for quality control of pharmaceutical formulations. For bioanalytical applications requiring higher sensitivity to measure low concentrations in biological fluids, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.
Below is a summary of performance data from validated HPLC-UV and LC-MS/MS methods for Olopatadine quantification.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Matrix | Pharmaceutical Solution (Eye Drops) | Human Plasma |
| Linearity Range | 20 - 80 ppm[1] | 0.2 - 100 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.997[2] |
| Accuracy (% Recovery) | 95% - 110%[1] | -6.40% to 9.26% (relative error)[2] |
| Precision (Intra-day %RSD) | < 2.0%[4] | < 11.4%[2] |
| Precision (Inter-day %RSD) | < 2.0%[4] | < 11.4%[2] |
| Limit of Quantification (LOQ) | 2.3188 µg/mL (UPLC method)[5] | 0.2 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the fundamental steps for the HPLC-UV and LC-MS/MS methods referenced in this guide.
HPLC-UV Method for Pharmaceutical Formulations
This method is suitable for the routine quality control of Olopatadine in pharmaceutical preparations like eye drops.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is used.[1]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is commonly employed.[1]
-
Flow Rate: A typical flow rate is 0.35 mL/min.[1]
-
Detection: The UV detector is set to a wavelength of 299 nm for monitoring Olopatadine.[1]
-
Sample Preparation: Samples are typically diluted with the mobile phase to fall within the linear range of the calibration curve.
-
Validation Parameters:
-
Linearity: A series of standard solutions of Olopatadine hydrochloride are prepared and injected to construct a calibration curve.[6]
-
Accuracy: Determined by the standard addition method, where known amounts of Olopatadine are added to a sample and the recovery is calculated.[1]
-
Precision: Assessed by repeatedly analyzing the same sample on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[1]
-
LC-MS/MS Method for Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies where low concentrations of Olopatadine in human plasma need to be quantified.[2]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a C18 column is utilized.[2]
-
Sample Preparation: Protein precipitation is a common first step, followed by liquid-liquid extraction to isolate Olopatadine and an internal standard from the plasma matrix.[2]
-
Chromatographic Separation: A gradient elution with a suitable mobile phase is used to separate Olopatadine from other plasma components.
-
Mass Spectrometric Detection: The analytes are detected using positive ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[2]
-
Validation Parameters:
-
Linearity: A calibration curve is generated by spiking blank plasma with known concentrations of Olopatadine.[2]
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates on the same day and on different days to determine the relative error (RE) and relative standard deviation (%RSD).[2]
-
Visualizing the Assessment Workflow
The logical flow for assessing the linearity, accuracy, and precision of an analytical method for Olopatadine quantification can be visualized as follows:
References
The Crucial Role of Internal Standards in Olopatadine Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anti-allergic agent Olopatadine (B1677272), the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. While the ideal internal standard, a stable isotope-labeled (SIL) version of the analyte, is often preferred, practical considerations and availability can necessitate the use of alternative structural analogues. This guide provides an objective comparison of different internal standards used in the bioanalysis of Olopatadine, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as deuterated Olopatadine, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] By incorporating heavy isotopes like deuterium (B1214612) (²H or D), the mass of the internal standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the analyte. This ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1][3]
The Practical Alternative: Analogue Internal Standards
In the absence of a commercially available or synthetically feasible SIL-IS, a structural analogue is often employed. For Olopatadine analysis, compounds such as Amitriptyline, Loratadine, and Mianserin have been utilized in validated bioanalytical methods.[4][5][6] These compounds are chosen for their structural similarity to Olopatadine, which ideally should result in similar extraction and chromatographic behavior. However, as they are not chemically identical, their ability to compensate for matrix effects and other sources of variability may be less effective than a SIL-IS.
Performance Comparison: Deuterated vs. Analogue Internal Standards for Olopatadine Analysis
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Olopatadine in human plasma, categorized by the type of internal standard used.
Table 1: Bioanalytical Method Parameters for Olopatadine Quantification
| Parameter | Method with Deuterated IS (Olopatadine-d6)[7] | Method with Analogue IS (Amitriptyline)[4] | Method with Analogue IS (Loratadine)[8] | Method with Analogue IS (Mianserin)[6] |
| Analyte | Olopatadine | Olopatadine | Olopatadine | Olopatadine |
| Internal Standard | Olopatadine-d6 | Amitriptyline | Loratadine | Mianserin |
| Biological Matrix | Rabbit Ocular Tissues & Plasma | Human Plasma | Human Plasma | Human Tears |
| Extraction Method | Acetonitrile (B52724) Precipitation | Protein Precipitation & LLE | Solid-Phase Extraction | Not specified |
| Chromatography | Not specified | C18 Column | Reversed-phase Capcellpak CR | Acquity BEH amide column |
| Detection | LC-MS/MS | LC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Linear Range | Not specified | 0.2 - 100 ng/mL | 0.2 - 100 ng/mL | Not specified |
| LLOQ | Not specified | 0.2 ng/mL | 0.2 ng/mL | Not specified |
LLE: Liquid-Liquid Extraction; LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy Data for Olopatadine Quantification
| Internal Standard Type | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Analogue IS (Amitriptyline) | 0.5 | < 11.4% | < 11.4% | -6.40% to 9.26% | [4] |
| 20 | < 11.4% | < 11.4% | -6.40% to 9.26% | [4] | |
| 80 | < 11.4% | < 11.4% | -6.40% to 9.26% | [4] | |
| Analogue IS (Loratadine) | Not specified | 6.31 - 16.80% | Not specified | 91.17 - 110.08% | [8] |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error
The data indicates that well-validated methods can be developed using either deuterated or analogue internal standards. However, the use of a deuterated internal standard is generally associated with lower variability and higher accuracy due to its ability to more effectively compensate for analytical variations.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting bioanalytical assays. Below are representative experimental protocols for the quantification of Olopatadine using different types of internal standards.
Protocol 1: Olopatadine Analysis using an Analogue Internal Standard (Amitriptyline)[4]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (Amitriptyline in acetonitrile).
-
Add 0.5 mL of acetonitrile containing 1% formic acid and vortex for 1 minute for protein precipitation.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate (B1210297)/dichloromethane (4:1, v/v) by vortexing for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer the upper organic layer and evaporate to dryness at 30°C under vacuum.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Centrifuge at 15,000 rpm for 10 minutes and inject a 20 µL aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Not specified in detail in the abstract.
-
Flow Rate: Not specified.
-
Run Time: 3.5 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Ionization Mode with a TurboIonSpray source.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Olopatadine: m/z 338 → 165
-
Amitriptyline (IS): m/z 278 → 91
-
-
Protocol 2: Olopatadine Analysis using an Analogue Internal Standard (Loratadine)[8]
-
Sample Preparation:
-
Solid-phase extraction was used to extract Olopatadine and the internal standard (Loratadine) from human plasma. (Specific details of the SPE protocol are not provided in the abstract).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase Capcellpak CR column.
-
Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water containing 10 mM ammonium (B1175870) acetate (adjusted to pH 4.0 with acetic acid).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Olopatadine: m/z 337.92 → 164.80
-
Loratadine (IS): m/z 383.17 → 336.90
-
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow for Olopatadine quantification.
Caption: Decision pathway for internal standard selection in Olopatadine bioanalysis.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. For the quantification of Olopatadine, the use of a deuterated internal standard, such as Olopatadine-d3 or Olopatadine-d6, is the preferred approach to ensure the highest level of accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. However, in situations where a SIL-IS is not feasible, a carefully selected and thoroughly validated structural analogue can also yield acceptable results for pharmacokinetic and bioequivalence studies. Researchers should carefully consider the pros and cons of each approach in the context of their specific study goals and regulatory requirements.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. turkjps.org [turkjps.org]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
A Comparative Guide to the Cross-Validation of Olopatadine Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Olopatadine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of bioanalytical method can significantly impact the reliability and comparability of data. This guide provides an objective comparison of common bioanalytical methods for Olopatadine, with a focus on their performance, experimental protocols, and the importance of cross-validation.
Comparison of Bioanalytical Method Performance
The quantification of Olopatadine in biological samples, primarily plasma, is dominated by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful techniques, they offer different levels of sensitivity and selectivity.
| Parameter | HPLC Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Matrix | Rabbit Plasma | Human Plasma | Human Plasma |
| Linearity Range | 1-30 µg/mL[1] | 0.2-100 ng/mL[2][3][4] | 1-200 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] | 0.2 ng/mL[2][3][4] | 1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 2%[1] | < 11.4%[4] | 6.31-16.80%[2][3] |
| Inter-day Precision (%RSD) | < 2%[1] | < 11.4%[4] | 6.31-16.80%[2][3] |
| Accuracy/Recovery | 100-101%[1] | 91.17-110.08%[2][3] | -6.40% to 9.26% (relative error)[4] |
| Internal Standard (IS) | Not Used[1] | Loratadine[2][3] | Amitriptyline[4] |
As the data indicates, LC-MS/MS methods offer significantly lower LLOQs, making them more suitable for studies where low concentrations of Olopatadine are expected.
Experimental Protocols: A Closer Look
The reliability of a bioanalytical method is intrinsically linked to its experimental protocol. Below are summaries of typical methodologies for HPLC and LC-MS/MS analysis of Olopatadine.
RP-HPLC Method for Olopatadine in Rabbit Plasma[1]
-
Sample Preparation: Details on the sample preparation for this specific HPLC method are not extensively provided in the available literature.
-
Chromatographic Conditions:
-
Column: Hypersil C18 (5 µm, 250×4.6 mm).
-
Mobile Phase: A mixture of methanol (B129727) and water (75:25, v/v), with the pH adjusted to 3.0 using trifluoroacetic acid.
-
Flow Rate: Not specified.
-
Detection: UV detection at 254 nm.
-
Retention Time: 5.6 minutes.
-
LC-MS/MS Method for Olopatadine in Human Plasma[2][3]
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of 70% acetonitrile (B52724) and 30% water containing 10 mM ammonium (B1175870) acetate (B1210297), with the pH adjusted to 4.0 with acetic acid.[2][3]
-
Flow Rate: Not specified.
-
Mass Spectrometry Conditions:
LC-MS/MS Method for Olopatadine in Human Plasma with Protein Precipitation & LLE[4]
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Protein precipitation is carried out by adding acetonitrile to the plasma sample, which also contains the internal standard (amitriptyline).[4]
-
This is followed by a liquid-liquid extraction with a mixture of ethyl acetate and dichloromethane.[4]
-
The resulting extract is evaporated to dryness and the residue is reconstituted in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Cross-Validation: Bridging the Methodological Gap
Cross-validation is a critical process to ensure the consistency and reliability of bioanalytical data, especially when different methods are used within or across studies. A study by Fujita et al. (1999) provides a rare example of a direct comparison between a newly developed LC-ESI-MS-MS method and a routinely used radioimmunoassay (RIA) for Olopatadine in human plasma.[2]
While specific quantitative data for the cross-validation was not detailed in the abstract, the study reported that the assay values from both methods were compared, implying a successful cross-validation.[2] This process is essential for demonstrating that different analytical techniques can produce comparable results, thereby ensuring data integrity when methods are changed or when data from different studies are combined.
Visualizing the Bioanalytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the bioanalytical methods described.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Olopatadine Pharmacokinetic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Pharmacokinetic Parameters of Olopatadine (B1677272)
The following tables summarize the key pharmacokinetic parameters of olopatadine following different routes of administration as reported in various studies. These tables are designed for easy comparison of data across different research reports.
Table 1: Pharmacokinetics of Olopatadine after Ophthalmic Administration
| Study Reference | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Meier et al. (2017)[3][4][5] | 0.77% Ophthalmic Solution | Single Dose | 1.65 | 2.0 | 9.79 (AUC0–12) | 2.90 - 3.40 |
| Meier et al. (2017)[3][4][5] | 0.77% Ophthalmic Solution | Multiple Doses | 1.45 | 2.0 | 9.68 (AUC0–12) | 2.90 - 3.40 |
| DrugBank (2023)[1] | Ophthalmic Solution | Not Specified | 1.6 ± 0.9 | ~2.0 | 9.7 ± 4.4 | 3.4 ± 1.2 |
Table 2: Pharmacokinetics of Olopatadine after Intranasal Administration
| Study Reference | Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| FDA Clinical Pharmacology Review (2007)[6] | Healthy Subjects | 0.4% (1.6 mg) | 12.5 ± 6.1 | 0.25 - 2.0 | 42.5 ± 16.0 |
| FDA Clinical Pharmacology Review (2007)[6] | Healthy Subjects | 0.6% (2.4 mg) | 17.5 ± 6.7 | 0.25 - 2.0 | 60.3 ± 20.3 |
| FDA Clinical Pharmacology Review (2007)[6] | Allergic Rhinitis Patients | 0.6% (Multiple Doses) | 23.3 ± 6.2 | 0.25 - 2.0 | 78.0 ± 13.9 (AUC0-12h) |
| DrugBank (2023)[1] | Healthy Subjects | Twice Daily | 6.0 ± 8.99 (steady-state) | 0.5 - 1.0 | 66.0 ± 26.8 |
Table 3: Pharmacokinetics of Olopatadine after Oral Administration
| Study Reference | Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| FDA Clinical Pharmacology Review (2007)[6] | Healthy Subjects | 5 mg | - | - | - | 7.9 ± 3.4 |
| DrugBank (2023)[1] | Healthy Chinese Subjects | Not Specified | - | - | - | 8 to 12 |
| Meier et al. (2017)[5] | Healthy Subjects | 10 mg (Single Dose) | 131.10 ± 19.36 | 1.44 ± 0.50 | 426 ± 68 (AUC0–12) | - |
| Meier et al. (2017)[5] | Healthy Subjects | 10 mg (Multiple Doses) | 146.82 ± 44.37 | 1.56 ± 0.50 | 479 ± 81 (AUC0–12) | - |
Experimental Protocols: Bioanalytical Methodologies
The accurate quantification of olopatadine in biological matrices is crucial for pharmacokinetic studies. The most common analytical technique reported is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7][8]
General Workflow for Olopatadine Quantification in Plasma using LC-MS/MS
The following diagram illustrates a typical workflow for the determination of olopatadine concentrations in human plasma.
Caption: Experimental workflow for olopatadine quantification in plasma by LC-MS/MS.
Key Steps in the Bioanalytical Method:
-
Sample Preparation:
-
Internal Standard (IS) Addition: A known concentration of an internal standard (e.g., loratadine, mianserin) is added to the plasma samples to correct for variability during sample processing and analysis.[8][9]
-
Extraction: The most common extraction techniques are:
-
Protein Precipitation (PPT): Acetonitrile (B52724) is frequently used to precipitate plasma proteins.[7]
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of the drug from the aqueous plasma into an immiscible organic solvent.[7]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to isolate olopatadine from the plasma matrix.[8]
-
-
-
Chromatographic Separation:
-
Column: Reversed-phase columns, such as C18, are commonly used for the separation of olopatadine from endogenous plasma components.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7][10]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate protonated molecular ions of olopatadine and the internal standard.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both olopatadine and the IS, which provides high selectivity and sensitivity.[7][9]
-
Method Validation:
Bioanalytical methods for olopatadine are validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability.[11][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.[11][13]
-
Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.[11]
-
Recovery: The efficiency of the extraction process.[12]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[14]
Olopatadine Signaling and Metabolism
Pharmacodynamic Action of Olopatadine
Olopatadine exerts its anti-allergic effects through a dual mechanism of action. It is a selective histamine (B1213489) H1 receptor antagonist and also a mast cell stabilizer.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. fda.gov [fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. courses.washington.edu [courses.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Stability Analysis: Olopatadine vs. its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the antihistaminic agent Olopatadine and its primary metabolite, Olopatadine N-oxide. Understanding the degradation pathways and stability profiles of a drug substance and its metabolites is critical for ensuring drug product quality, safety, and efficacy. The following sections present a summary of experimental findings from forced degradation studies, detailed experimental protocols, and visual representations of degradation pathways.
Executive Summary
Forced degradation studies indicate that Olopatadine hydrochloride is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[1][2] In contrast, it demonstrates notable stability under thermal and photolytic stress.[3][4] The primary metabolite, Olopatadine N-oxide, also known as Olopatadine related compound B, has been identified as a principal degradation product of Olopatadine under oxidative and moderate photolytic conditions.[5] While comprehensive forced degradation data for the isolated N-oxide metabolite is not extensively available in the public domain, its formation as a degradant of Olopatadine provides insight into its relative stability. Generally, N-oxides are stable at room temperature but can be susceptible to thermal degradation and reduction back to the parent amine.[6]
Data Presentation: Forced Degradation Studies
The stability of Olopatadine hydrochloride has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. A summary of the degradation behavior is presented below.
Table 1: Summary of Forced Degradation Studies on Olopatadine Hydrochloride
| Stress Condition | Reagents and Conditions | Observations | Degradation Products Identified |
| Acidic Hydrolysis | 0.1 N HCl, reflux at 60°C | Gradual degradation | OLO1, OLO2, OLO3, OLO4, OLO5[3] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux at 60°C | Gradual degradation | OLO3, OLO5, OLO6, OLO7[3] |
| Neutral Hydrolysis | Water, reflux at 60°C | Slow degradation | Degradation products also found in acidic conditions[3] |
| Oxidative | 3-30% H₂O₂ at room temperature | Significant degradation | Olopatadine N-oxide (Related Compound B) is a major product[5] |
| Thermal | Solid-state, dry heat | No significant degradation observed over 10 days[3][4] | - |
| Photolytic | Solid-state, UV light exposure | No significant degradation observed over 10 days[3][4] | Olopatadine N-oxide (Related Compound B) can be a moderate degradation product[5] |
Note: OLO1-OLO7 represent various degradation products as identified in the cited literature. OLO5 was a major degradation product in all hydrolytic conditions.[3]
Comparative Stability Insights: Olopatadine vs. Olopatadine N-oxide
-
Hydrolytic Stability: Olopatadine undergoes degradation in acidic, alkaline, and neutral aqueous solutions. The N-oxide metabolite's stability under these conditions has not been explicitly reported, but its formation under oxidative stress suggests the tertiary amine in Olopatadine is a primary site of reactivity.
-
Oxidative Stability: Olopatadine is highly susceptible to oxidation, leading to the formation of Olopatadine N-oxide as a major degradation product.[5] This indicates that the tertiary amine group is the most labile site for oxidation. By its nature as an oxidation product, Olopatadine N-oxide would not be susceptible to further oxidation at the nitrogen atom.
-
Thermal and Photolytic Stability: Olopatadine is relatively stable to heat and light in its solid form.[3][4] However, in solution and with prolonged exposure, Olopatadine N-oxide has been observed as a degradation product, particularly under photolytic stress.[5] This suggests that while the parent drug is robust, these conditions can induce its oxidation. Generally, N-oxides can be sensitive to heat.[6]
Experimental Protocols
The following are representative methodologies for the forced degradation studies cited in this guide.
Forced Degradation of Olopatadine Hydrochloride[3]
-
Preparation of Stock Solution: An accurately weighed amount of Olopatadine hydrochloride (100 mg) was dissolved in 50 mL of methanol (B129727) and the volume was made up to 100 mL with the respective stressor solution to achieve a concentration of 1 mg/mL.
-
Acidic Hydrolysis: The stock solution was prepared in 0.1 N HCl and refluxed at 60°C for a specified period.
-
Alkaline Hydrolysis: The stock solution was prepared in 0.1 N NaOH and refluxed at 60°C for a specified period.
-
Neutral Hydrolysis: The stock solution was prepared in water and refluxed at 60°C for a specified period.
-
Oxidative Degradation: The drug was treated with 3% to 30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Solid drug powder was kept in a hot air oven at a specified temperature.
-
Photolytic Degradation: Solid drug powder was exposed to UV light (254 nm) in a photostability chamber.
-
Analysis: Samples were withdrawn at appropriate time intervals, neutralized if necessary, and analyzed by a stability-indicating RP-HPLC method.
Chromatographic Conditions for Analysis[3]
-
Instrument: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 column (250×4.6 mm, 5 μm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and an organic phase (methanol:acetonitrile; 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.
Visualizations
Logical Flow of Forced Degradation Studies
Caption: Workflow for forced degradation studies on Olopatadine HCl.
Proposed Degradation Pathway under Oxidative Stress
Caption: Formation of Olopatadine N-oxide via oxidation.
Conclusion
The available data robustly characterizes the stability of Olopatadine hydrochloride, highlighting its sensitivity to hydrolytic and oxidative stress. While direct, comprehensive stability data for its N-oxide metabolite is limited, its role as a major oxidative degradant of Olopatadine suggests that the tertiary amine is the most reactive site under these conditions. For drug development professionals, these findings underscore the importance of controlling for oxidative conditions during the formulation and storage of Olopatadine-containing products to minimize the formation of the N-oxide impurity. Further studies focusing on the intrinsic stability of the Olopatadine N-oxide metabolite would be beneficial for a more complete understanding of its degradation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Olopatadine-d3 N-Oxide: A Comparative Guide for Researchers
In the landscape of bioanalytical and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes. Olopatadine, a potent antihistamine and mast cell stabilizer, and its metabolites are frequently analyzed in various biological matrices. This guide provides a comprehensive evaluation of the isotopic purity of Olopatadine-d3 N-Oxide, a commonly used internal standard, and compares it with other potential alternatives. We present supporting experimental methodologies and data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Isotopic Purity in Bioanalysis
Isotopic purity is a critical attribute of a stable isotope-labeled internal standard (SIL-IS). It refers to the percentage of the molecule that contains the desired number of heavy isotopes. High isotopic purity is essential to minimize cross-contribution to the analyte signal, which can lead to inaccuracies in quantification, especially at the lower limit of quantification (LLOQ). The ideal SIL-IS should have a high degree of isotopic enrichment and be free from unlabeled analyte.
Comparative Analysis of Internal Standards for Olopatadine
The selection of an appropriate internal standard is a crucial step in developing a robust bioanalytical method. While this compound is a suitable option, other deuterated analogs of Olopatadine can also be considered. The choice often depends on commercial availability, cost, and the specific requirements of the assay.
| Internal Standard | Deuterium (B1214612) Labeling | Nominal Mass Increase | Potential for Isotopic Overlap |
| This compound | 3 | +3 | Low |
| Olopatadine-d6 | 6 | +6 | Very Low |
| Olopatadine-d3 Hydrochloride | 3 | +3 | Low |
Table 1: Comparison of Potential Stable Isotope-Labeled Internal Standards for Olopatadine Analysis. This table provides a summary of common deuterated analogs of Olopatadine used as internal standards in bioanalytical methods. A higher mass increase generally reduces the potential for isotopic overlap with the unlabeled analyte.
Experimental Methodologies for Isotopic Purity Determination
The isotopic purity of a deuterated compound is typically determined using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopic species.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Olopatadine and its analogs.
-
Mass Resolution: Set the instrument to a high resolution (e.g., > 60,000 FWHM) to ensure baseline separation of the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled compound and the deuterated standard.
3. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peaks of the unlabeled (d0) and the deuterated (d3) forms of Olopatadine N-Oxide.
-
Calculate the peak areas for each isotopic species.
-
The isotopic purity is calculated as:
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the location and extent of deuteration.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) to a final concentration of 5-10 mg/mL.
2. Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the positions where deuterium has been incorporated should be significantly reduced in intensity compared to the spectrum of the unlabeled compound.
-
²H NMR: Acquire a deuterium NMR spectrum. This will directly show the signals of the deuterium atoms.
3. Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integration of a non-deuterated proton signal within the same molecule.
-
In the ²H NMR spectrum, the presence and integration of the deuterium signals confirm the labeling and can be used for quantification.
-
The isotopic enrichment can be calculated by comparing the integrals of the proton signals in the labeled compound to those in the unlabeled standard.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of Olopatadine, the following diagrams have been generated using Graphviz.
Caption: Workflow for Isotopic Purity Determination.
Caption: Olopatadine's Dual Mechanism of Action.
Conclusion
The evaluation of isotopic purity is a non-negotiable step in the validation of bioanalytical methods that employ stable isotope-labeled internal standards. For the analysis of Olopatadine, this compound serves as a reliable internal standard. However, researchers should consider the potential benefits of using analogs with a higher degree of deuteration, such as Olopatadine-d6, to further minimize any risk of isotopic overlap. The choice of HRMS or NMR for purity assessment will depend on the available instrumentation and the specific information required. By following rigorous analytical protocols, researchers can ensure the generation of high-quality, reproducible data in their pharmacokinetic and drug metabolism studies.
Detecting Olopatadine N-oxide: A Comparative Guide to Analytical Limits
For Immediate Release
This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for Olopatadine (B1677272) N-oxide, a key metabolite of the antihistamine Olopatadine. Understanding the analytical sensitivity for this compound is crucial for researchers, scientists, and drug development professionals in pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical formulations. This document outlines the performance of various analytical methods, offering supporting data and detailed experimental protocols.
Quantitative Comparison of Analytical Methods
The sensitivity of analytical methods for Olopatadine N-oxide and its related impurities varies significantly with the technique employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has demonstrated the highest sensitivity for detecting Olopatadine N-oxide in biological matrices. The following table summarizes the LOD and LOQ values for Olopatadine N-oxide and other relevant impurities, providing a clear comparison of available analytical methodologies.
| Analyte/Impurity | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Olopatadine N-oxide (M3) | LC-MS/MS | Human Plasma | Not explicitly stated, but LOQ is 1 ng/mL | 1 ng/mL [1] |
| Olopatadine (Parent Drug) | LC-MS/MS | Human Plasma | Not explicitly stated, but LOQ is 0.2 ng/mL | 0.2 ng/mL[2] |
| Olopatadine E-isomer | UHPLC | Ophthalmic Solution | 0.02 µg/mL | 0.04 µg/mL[3] |
| α-hydroxy olopatadine | UHPLC | Ophthalmic Solution | 0.01 µg/mL | 0.02 µg/mL[3] |
| Olopatadine Related Compound B | UHPLC | Ophthalmic Solution | 0.01 µg/mL | 0.02 µg/mL[3] |
| Olopatadine Carbaldehyde | HPLC | Ophthalmic Solution | Not specified | 0.0001 mg/mL (0.1 µg/mL)[4] |
| N-Nitroso Desmethyl Olopatadine | LC-MS/MS | Active Pharmaceutical Ingredient | Not specified | 0.14 ppm |
Featured Experimental Protocol: LC-MS/MS for Olopatadine N-oxide in Human Plasma
The following is a detailed protocol for the sensitive quantification of Olopatadine N-oxide in human plasma, adapted from a validated LC-MS/MS method.[1] This method is suitable for pharmacokinetic studies requiring high sensitivity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Olopatadine, its metabolites (including N-oxide), and an internal standard from human plasma.
-
Materials:
-
Human plasma samples
-
Bond Elut C18 solid-phase extraction cartridges
-
Internal Standard (KF11796)
-
-
Procedure:
-
Condition the Bond Elut C18 cartridges.
-
Load the human plasma sample, previously spiked with the internal standard, onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Olopatadine and its metabolites from the cartridge.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate Olopatadine N-oxide from the parent drug and other metabolites.
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A specific gradient or isocratic mixture of aqueous and organic solvents, optimized for the separation of the analytes.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A defined volume of the reconstituted sample is injected.
3. Mass Spectrometry
-
Objective: To detect and quantify Olopatadine N-oxide with high specificity and sensitivity.
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray ionization, typically in the positive ion mode for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for Olopatadine N-oxide and the internal standard.
Experimental Workflow and Signaling Pathways
To visually represent the analytical process, the following diagrams illustrate the experimental workflow for the quantification of Olopatadine N-oxide and a conceptual representation of its metabolic pathway.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
comparative fragmentation analysis of Olopatadine and Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the antihistaminic agent Olopatadine and its stable isotope-labeled metabolite, Olopatadine-d3 N-Oxide. Understanding the fragmentation behavior of a drug and its metabolites is crucial for their identification and quantification in biological matrices during drug metabolism and pharmacokinetic studies. The inclusion of a deuterated N-oxide metabolite serves as an internal standard for quantitative bioanalysis, ensuring accuracy and precision.
Compound Characteristics
A summary of the key characteristics of Olopatadine and this compound is presented below.
| Characteristic | Olopatadine | This compound |
| Chemical Formula | C₂₁H₂₃NO₃ | C₂₁H₂₀D₃NO₄ |
| Monoisotopic Mass | 337.1678 g/mol | 356.1805 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 338.1751 | m/z 357.1878 |
| Primary Metabolite | Olopatadine N-Oxide | Not Applicable |
Mass Spectrometric Fragmentation Analysis
The fragmentation of Olopatadine and the inferred fragmentation of this compound were analyzed using tandem mass spectrometry (MS/MS). The data presented is based on electrospray ionization in positive mode (ESI+).
Olopatadine Fragmentation Pathway
Olopatadine, with a protonated molecule at m/z 338.1751, undergoes collision-induced dissociation (CID) to produce several characteristic fragment ions. The primary fragmentation pathways involve the loss of the dimethylaminopropylidene side chain and cleavages within the dibenz[b,e]oxepin ring system.
Caption: Fragmentation pathway of Olopatadine.
The fragmentation cascade of Olopatadine is initiated by the cleavage of the dimethylaminopropylidene side chain, leading to the formation of key diagnostic ions.
Comparative Fragmentation Data
The following table summarizes the experimentally observed fragmentation data for Olopatadine and the theoretically inferred fragmentation data for this compound. The deuterated analog is expected to exhibit a mass shift of +3 Da for fragments containing the dimethylamino group, and a characteristic neutral loss of an oxygen atom from the N-oxide moiety.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Elemental Composition | Neutral Loss | Compound |
| 338.1751 | 292.1488 | C₁₉H₁₈O₃ | C₂H₆N | Olopatadine |
| 247.1067 | C₁₇H₁₅O₂ | C₂H₆N + COOH | Olopatadine | |
| 165.0548 | C₁₂H₉O | C₉H₁₄NO₃ | Olopatadine | |
| 357.1878 | 341.1878 | C₂₁H₂₀D₃NO₃ | O | This compound (Inferred) |
| 295.1679 | C₁₉H₁₅D₃O₃ | C₂H₆N | This compound (Inferred) | |
| 250.1258 | C₁₇H₁₂D₃O₂ | C₂H₆N + COOH | This compound (Inferred) | |
| 168.0739 | C₁₂H₆D₃O | C₉H₁₄NO₃ | This compound (Inferred) |
Experimental Protocols
The fragmentation data for Olopatadine is typically acquired using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (typically 20-40 eV)
-
Scan Type: Product ion scan and Multiple Reaction Monitoring (MRM)
Caption: General workflow for bioanalytical method.
Discussion
The fragmentation of Olopatadine is well-characterized, providing a reliable basis for its identification. The major fragments observed at m/z 292, 247, and 165 are consistent across multiple studies.[1]
Furthermore, N-oxides are known to undergo a characteristic neutral loss of an oxygen atom (-16 Da) during mass spectrometric analysis. This would result in a fragment ion at m/z 341 for this compound. The combination of the mass shift due to deuteration and the specific fragmentation of the N-oxide group allows for the unambiguous identification and differentiation of Olopatadine and its deuterated N-oxide metabolite in complex biological samples.
This comparative analysis provides a foundational guide for researchers developing and validating bioanalytical methods for Olopatadine and its metabolites. The distinct fragmentation patterns ensure the high selectivity required for accurate quantification in pharmacokinetic and drug metabolism studies.
References
Safety Operating Guide
Personal protective equipment for handling Olopatadine-d3 N-Oxide
Essential Safety and Handling Guide for Olopatadine-d3 N-Oxide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the parent compound, Olopatadine Hydrochloride, and general best practices for handling active pharmaceutical ingredients (APIs). Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Olopatadine is an active pharmaceutical ingredient, and its metabolites should be handled with care. While specific toxicity data for this compound is unavailable, it is prudent to assume it may possess biological activity and potential for irritation.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Standard |
| Respiratory Protection | Dust respirator or a full-face supplied air respirator for fine powders or aerosols. | NIOSH (US) or CEN (EU) approved |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | Follow local and national regulations. |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required if there is a splash hazard. | ANSI Z87.1 (US) or EN 166 (EU) |
| Skin and Body Protection | Protective clothing, such as a lab coat or disposable coveralls. Protective boots may be required depending on the scale of handling. | Follow local and national regulations. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation and dispersion of dust.
-
Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Keep the container tightly closed.
-
Store in a cool, dark place.
-
Store away from incompatible materials such as oxidizing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release:
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Keep unnecessary personnel away from the spill area.
-
Containment and Cleaning: Prevent further leakage or spillage. Carefully sweep up or vacuum the spilled material and place it in a properly labeled container for disposal. Avoid generating dust.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.
Disposal Guidelines:
-
Dispose of contaminated waste in a labeled, sealed container.
-
Do not allow the chemical to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
